Product packaging for Magnesium Oxide(Cat. No.:CAS No. 148075-95-0)

Magnesium Oxide

Cat. No.: B10798918
CAS No.: 148075-95-0
M. Wt: 40.305 g/mol
InChI Key: CPLXHLVBOLITMK-UHFFFAOYSA-N
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Description

Magnesium Oxide (MgO) is an inorganic compound with an empirical formula of MgO and a rock-salt crystal structure, appearing as a white, hygroscopic solid mineral . It is characterized by high thermal stability, with a melting point of approximately 2852 °C, and low electrical conductivity, making it an excellent refractory and insulating material . In materials science, MgO is valued as a refractory insulator for its ability to withstand high temperatures, and is a key component in ceramics, cement, and as a thermal insulator in electrical cables and heating elements . Its utility extends to nanotechnology, where this compound Nanoparticles (MgO NPs) are synthesized via methods like co-precipitation, sol-gel, and hydrothermal routes, allowing for control over crystallite size and morphology for specific applications . In biomedical research, MgO NPs demonstrate significant potential due to their biocompatibility, biodegradability, and bioactivity . They exhibit notable antibacterial properties against a range of Gram-positive and Gram-negative bacteria, and are investigated for roles in cancer therapy, tissue engineering scaffolds, and dental implants . Furthermore, in environmental science, MgO NPs serve as effective photocatalysts for the degradation of organic pollutants like furfural from wastewater, achieving high removal efficiencies under optimized conditions . They are also being explored as a novel, sustainable approach to enhance crop tolerance against abiotic and biotic stresses, improving nutrient availability and activating plant defense mechanisms . This product is supplied for research applications only and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula MgO B10798918 Magnesium Oxide CAS No. 148075-95-0

Properties

IUPAC Name

oxomagnesium
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InChI

InChI=1S/Mg.O
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InChI Key

CPLXHLVBOLITMK-UHFFFAOYSA-N
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Canonical SMILES

O=[Mg]
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Molecular Formula

MgO
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Molecular Weight

40.305 g/mol
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Physical Description

Magnesium oxide appears as a white solid, often found as a powder. When fine particles of magnesium oxide are dispersed in air, whether directly or when generated by the burning or cutting of magnesium metal, the resulting magnesium oxide fume is an inhalation hazard., Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, A very bulky, white powder known as light magnesium oxide or a relative dense, white powder known as heavy magnesium oxide. 5 g of light magnesium oxide occupy a volume of at least 33 ml, while 5 g of heavy magnesium oxide occupy a volume of not more than 20 ml, Finely divided white particulate dispersed in air; Note: Exposure may occur when magnesium is burned, thermally cut, or welded upon; [NIOSH], Solid, HYGROSCOPIC FINE WHITE POWDER., Finely divided white particulate dispersed in air. [Note: Exposure may occur when magnesium is burned, thermally cut, or welded upon.]
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Boiling Point

6512 °F at 760 mmHg (NIOSH, 2023), 3,600 °C, 3600 °C, 6512 °F
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Solubility

0.009 % at 86 °F (NIOSH, 2023), Practically insoluble in water. Insoluble in ethanol, Soluble in acids and ammonium salt solutions, Insoluble in ethanol, In water, 86 mg/L at 30 °C, Solubility in water: poor, (86 °F): 0.009%
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Density

3.58 (NIOSH, 2023) - Denser than water; will sink, 3.6 g/cu cm, Relative density (water = 1): 3.6, 3.58
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx)
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Impurities

TRACE IMPURITIES: NaCl, KCl, NaF
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Color/Form

White, very fine powder, White powder, either light or heavy depending upon whether it is prepared by heating magnesium carbonate or the basic magnesium carbonate, Colorless, transparent cubic crystals

CAS No.

1309-48-4, 146024-95-5, 146024-97-7, 148075-95-0, 148075-92-7, 1317-74-4, 146024-94-4
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Melting Point

5072 °F (NIOSH, 2023), 2825 °C, 2800 °C, 5072 °F
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Synthesis Methodologies for Advanced Magnesium Oxide Materials

Chemical Synthesis Approaches for Magnesium Oxide Nanostructures

Microorganism-Assisted Biosynthesis (e.g., Bacterial, Fungal, Algal Metabolites)

Microorganisms, including bacteria, fungi, and algae, are also employed as biocatalysts for MgO NP synthesis mdpi.comnih.govmdpi.com. The synthesis mechanisms can occur either extracellularly, where precursor salts are captured by external proteins and subsequently reduced, or intracellularly, where metal ions are internalized and reduced by intracellular enzymes and proteins mdpi.comWeather information for query: effect of reaction conditions temperature pH pressure time this compound nanostructure evolution. Fungi, in particular, are effective due to their diverse array of intracellular enzymes mdpi.com. Algal-mediated synthesis often shares similarities with plant-mediated mechanisms mdpi.com.

Notable examples include the use of the fungal strain Rhizopus oryzae nih.gov and Aspergillus terreus S1 mdpi.com in the biosynthesis of MgO NPs.

Optimizing Green Synthesis Parameters for Controlled Morphologies

The successful green synthesis of MgO NPs with controlled morphologies and sizes relies on the careful optimization of various reaction parameters. These include the concentration of the magnesium precursor, pH of the reaction medium, incubation temperature, and reaction time mdpi.comnih.govmdpi.commdpi.comresearchgate.netnih.gov.

For instance, studies using the fungal strain Rhizopus oryzae optimized conditions to include a precursor concentration of 4 mM, a pH of 8, an incubation temperature of 35 °C, and a reaction time of 36 hours for maximum productivity nih.gov. In a photo-irradiation-assisted synthesis using Amaranthus tricolor leaf extract, optimized conditions of 0.001 M magnesium acetate (B1210297) precursor, a light intensity at 5 cm distance, and a 15-minute reaction time yielded MgO NPs with an average size of 74.6 nm nih.gov.

Temperature has been shown to significantly influence particle size. For example, thermolysis of a magnesium precursor at different temperatures for 30 minutes resulted in MgO NPs of approximately 40 nm at 265°C, 85 nm at 280°C, 115 nm at 300°C, and 170 nm at 320°C nih.gov. Similarly, the concentration of the precursor solution is critical; a direct heating method showed that increasing the precursor concentration of Mg(NO₃)₂·6H₂O from 0.01 M to 0.10 M led to a significant increase in deposits, with nano-wall structures observed at 0.07 M and agglomeration at higher concentrations researchgate.net.

Control over this compound Morphological and Crystalline Features

Beyond green synthesis, various chemical and physical methods allow for precise control over MgO's morphology and crystalline structure, enabling the engineering of specific nanostructures.

Influence of Precursor Chemistry and Concentration on Particle Formation

The choice of magnesium precursor (e.g., magnesium nitrate (B79036), magnesium sulfate (B86663), magnesium chloride) and its concentration, alongside the precipitating agent (e.g., sodium hydroxide), significantly impacts the nucleation and growth kinetics, thereby influencing the final particle size and morphology mdpi.comresearchgate.netresearchgate.netscielo.br. For example, using polyethylene (B3416737) glycol (PEG) as a stabilizing agent with a magnesium nitrate precursor and sodium hydroxide (B78521) precipitant resulted in larger crystallite sizes compared to MgO NPs synthesized without PEG mdpi.com.

Studies investigating precursor concentrations have revealed that higher concentrations can lead to increased particle formation but also potential agglomeration researchgate.net.

Effect of Reaction Conditions (Temperature, pH, Pressure, Time) on Nanostructure Evolution

Reaction conditions play a pivotal role in dictating the evolution of MgO nanostructures.

Temperature: Elevated temperatures, particularly in hydrothermal or solvothermal methods, can influence crystal growth. Calcination temperature, for instance, has been observed to increase particle size scielo.br. The temperature also dictates the reaction kinetics and phase formation, as seen in magnesiothermic reduction where temperature influences MgO formation acs.org.

pH: The pH of the reaction medium is a critical factor, often optimized to specific values (e.g., pH 8) to promote controlled nucleation and growth, and influence morphological transformations nih.govmdpi.commdpi.comcurtin.edu.au.

Time: Reaction or incubation time affects the extent of reaction and, consequently, the size and morphology of the synthesized nanoparticles nih.govnih.govnih.gov.

Pressure: While not always explicitly controlled in green synthesis, hydrothermal and solvothermal methods inherently operate under elevated pressure due to the sealed reaction vessels, which can influence crystallization rsc.org.

Engineering Specific this compound Morphologies

Researchers have successfully engineered various one-dimensional (1D) and other nanostructures of MgO, including nanorods, nanosheets, nanoflowers, nanotubes, and nanobelts, by tailoring synthesis parameters and employing specific mechanisms.

Nanorods: Synthesis of MgO nanorods can be achieved through methods like heating MgCl₂ powder at 750°C for 1.5 hours researchgate.net. Solvothermal treatments utilizing templating agents such as ethylenediamine (B42938) (en) or surfactants like CTAB have also yielded nanorods rsc.org.

Nanosheets: While less frequently detailed than other morphologies, nanosheets are a recognized form, with nanoplates (40–60 nm diameter, 5 nm thickness) being synthesized using surfactants like sodium dodecyl sulfate in sol-gel or hydrothermal methods researchgate.netnih.gov.

Nanoflowers: Hierarchical flower-like structures have been reported for MgO mdpi.comresearchgate.net.

Nanotubes: Single-crystalline MgO nanotubes have been synthesized via carbon-thermal evaporation of MgO powder in the presence of gallium oxide, where gallium droplets act as catalysts, promoting anisotropic growth via a Vapor-Liquid-Solid (VLS) mechanism acs.orgacs.org.

Nanobelts and Nanowires: These 1D nanostructures are also typically formed through VLS mechanisms or microwave hydrothermal approaches researchgate.netresearchgate.netacs.orgacs.org.

Data Tables

To summarize the diverse synthesis approaches and their outcomes, the following tables highlight key parameters and resulting MgO nanostructures.

Table 1: Green Synthesis Parameters and Resulting MgO Nanoparticles

Synthesis MethodBiological Source/ExtractPrecursorKey ParametersResulting Morphology/SizeReference
Plant Extract-MediatedParthenium leaf extractMg(NO₃)₂Fuel quantity optimizedCrystallite size: 27–35 nm mdpi.com
Plant Extract-MediatedAbrus precatorius barkMg(NO₃)₂ (0.1 M), NaOH (0.2 M)Stirring for 45 min, then 25±3 °C, heating to 80 °C for 3 hSpherical, particle size < 20 nm (TEM) mdpi.com
Plant Extract-MediatedAmaranthus tricolor leafMagnesium acetate (0.001 M)Photo-irradiation, 5 cm distance, 15 min reaction time~74.6 nm nih.gov
Plant Extract-MediatedSwertia chirayaitaAqueous extractUV-Vis, SEM, TEM, XRDSpherical, < 20 nm tandfonline.com
Microorganism-AssistedRhizopus oryzae4 mM precursorpH 8, 35 °C, 36 h reaction timeSpherical, 20.38 ± 9.9 nm nih.gov
Microorganism-AssistedAspergillus terreus S1Mg(NO₃)₂Optimized parameters: 35 °C, pH 8, 36 min contact timeNot specified, but characterized by various techniques mdpi.com
Direct HeatingN/AMg(NO₃)₂·6H₂O (0.10 M)50 W.h, 10 min heatingNano-walls and particles researchgate.net
Co-precipitationN/AMg(NO₃)₂ (0.2 M), NaOH (2 M)90 min stirring time~21 nm (SEM), crystalline structure researchgate.net
Solvothermal/HydrothermalN/AMg sourceTemplating agent (e.g., en, CTAB)Nanorods (e.g., 10–40 nm diameter, up to 300 nm length) rsc.org
ThermolysisN/AMg(acac)₂·2H₂O30 min reaction time265°C: ~40 nm; 280°C: ~85 nm; 300°C: ~115 nm; 320°C: ~170 nm nih.gov

Table 2: Engineered MgO Morphologies and Synthesis Approaches

Target MorphologySynthesis Method/MechanismKey Reagents/CatalystsKey ConditionsReference
NanorodsHeating of precursorMgCl₂750°C, 1.5 h, Ar/H₂ flow researchgate.net
NanorodsSolvothermal/Hydrothermal with templating agentMg source, ethylenediamine (en) or CTABVaried rsc.org
Nanosheets/PlatesSol-gel or Hydrothermal with surfactantsMg source, sodium dodecyl sulfateVaried researchgate.net
NanotubesCarbon-thermal evaporation with catalytic dropletsMgO powder, Gallium oxide (Ga₂O₃), CarbonHigh temperatures, VLS mechanism acs.orgacs.org
NanobeltsVapor-phase reaction via VLS mechanismMg source, catalystVaried acs.orgacs.org
NanowiresVapor-phase reaction via VLS mechanismMg source, catalystVaried acs.orgacs.org
NanowiresMicrowave hydrothermal approachMg sourceLow temperature (180 °C), 30 min researchgate.net
NanoflowersMentioned as a morphologyVariedVaried mdpi.comresearchgate.net

Compound List

this compound (MgO)

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

Magnesium sulfate (MgSO₄)

Magnesium chloride (MgCl₂)

Magnesium acetate (Mg(acac)₂·2H₂O)

Sodium hydroxide (NaOH)

Polyethylene glycol (PEG)

Polyvinyl alcohol (PVA)

Ethylenediamine (en)

Cetyltrimethylammonium bromide (CTAB)

Oleylamine (OM)

Oleic acid (OA)

1-octadecene (B91540) (ODE)

Gallium oxide (Ga₂O₃)

Carbon nanotubes (CNTs)

Tannic acids

Betacyanin

Advanced Characterization Techniques and Spectroscopic Analysis of Magnesium Oxide

Thermal Analysis of Magnesium Oxide Materials

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Processes

Thermogravimetric Analysis (TGA) is a fundamental technique used to assess the thermal stability of materials by monitoring their weight change as a function of temperature under a controlled atmosphere. For this compound, TGA is instrumental in identifying decomposition processes, the presence of volatile impurities, or the transformation of precursor materials.

The thermal decomposition profile of MgO can vary significantly depending on its synthesis method, purity, and the presence of adsorbed species or residual precursors. Typically, TGA of MgO samples reveals weight loss in several stages. An initial, often minor, weight loss observed at lower temperatures (e.g., 30-160 °C) is generally attributed to the evaporation of adsorbed water and loosely bound surface contaminants like carbon dioxide mdpi.commdpi.com.

More significant weight loss events occur at higher temperatures, corresponding to the decomposition of residual hydroxides or carbonates, or the release of chemically bound water. For instance, the conversion of magnesium hydroxide (B78521) (Mg(OH)₂) to this compound involves the elimination of water, typically occurring between 300 °C and 500 °C aip.orgjst.go.jp. Studies on bio-synthesized MgO nanoparticles have shown multi-step degradation processes occurring between 220 °C and 790 °C, with varying percentages of residue depending on the specific plant extract used in synthesis dntb.gov.uaresearchgate.net. For magnesium chloride hexahydrate as a precursor, thermal decomposition involves dehydration, hydrolysis, and pyrolysis, with significant mass loss observed between 200 °C and 470 °C, stabilizing around 570 °C journalssystem.com.

The presence of MgO can also influence the thermal stability of composite materials. For example, in polymer nanocomposites, MgO has been shown to increase the decomposition temperature of the polymer matrix, indicating enhanced thermal resistance wjrr.orgrsc.org.

Table 1: Representative TGA Decomposition Stages and Residues for this compound

Sample DescriptionDecomposition Temperature Range (°C)Weight Loss (%)Residue (%)Reference
Bio-synthesized MgO NPs (Rubber leaf extract)220-325, 330-625Varies24.36 dntb.gov.ua
Bio-synthesized MgO NPs (Palm Oil leaf extract)300-460, 460-575Varies25.5 dntb.gov.ua
Bio-synthesized MgO NPs (Awolowo leaf extract)480-790Varies28.9 dntb.gov.ua
MgO powder (from precipitation)30-160 (evaporation of H₂O, CO₂)3.59N/A mdpi.com
Magnesium hydroxide (Mg(OH)₂)307-443~21N/A aip.org
Magnesium chloride hexahydrate (precursor)200-400VariesN/A journalssystem.com
MgO nanoparticles supported on Activated Carbon (MgO/AC)VariesVariesVaries iwaponline.com
Graphite/MgO/PVC composite (vs. pristine PVC)Decomposition shifts from 287.61 to 305.59N/AN/A rsc.org

Temperature Programmed Desorption (TPD) for Surface Basicity and Adsorption Site Characterization

Temperature Programmed Desorption (TPD) is a surface-sensitive technique used to investigate the nature, strength, and density of active sites on a material's surface by monitoring the desorption of probe molecules as a function of temperature. For this compound, CO₂-TPD is a widely employed method to characterize its surface basicity, a key property influencing its catalytic activity and adsorption capabilities.

The basicity of MgO arises from its surface oxygen anions (O²⁻) and hydroxyl groups (OH⁻), which can interact with acidic molecules like carbon dioxide researchgate.netmdpi.com. In CO₂-TPD experiments, CO₂ is first adsorbed onto the MgO surface at a low temperature, forming various carbonate and bicarbonate species. Subsequently, the sample is heated at a controlled rate, and the desorbing CO₂ is detected. The temperature at which desorption occurs provides information about the strength of the basic sites, while the amount of desorbed CO₂ indicates the density of these sites.

TPD profiles of CO₂ on MgO typically reveal multiple desorption peaks, signifying the presence of different types of basic sites:

Weak basic sites: Often desorb CO₂ at lower temperatures (e.g., below 400 °C) researchgate.netresearchgate.net.

Moderate basic sites: Desorb CO₂ in an intermediate temperature range (e.g., 400-600 °C) researchgate.netresearchgate.net.

Strong basic sites: Release CO₂ at higher temperatures (e.g., above 600 °C) researchgate.netconicet.gov.ar.

Table 2: CO₂-TPD Characterization of this compound Basicity

Material/TreatmentDesorption Temperature Range (°C)Site StrengthCO₂ Desorption (µmol/m²)NotesReference
MgO100-400ModerateN/APeaks attributed to moderate basic sites with high activity. researchgate.net
MgO<400, 400-600, >600Weak, Moderate, StrongN/APeaks correspond to different strengths of basic sites. researchgate.net
MgO-673 (calcined at 673 K)N/AN/A4.58Total base site density (n<0xE2><0x82><0x99>) measured by integration of TPD curves. rsc.org
MgO-873 (calcined at 873 K)N/AN/A3.13Total base site density (n<0xE2><0x82><0x99>) measured by integration of TPD curves. rsc.org
MgO (with Li promotion)Higher temperatures (e.g., ~550 K)StrongIncreasedLi promotion generates new strong base sites, increasing total base site density. conicet.gov.ar
MgO surfaceN/AO²⁻, OH⁻ComparableSurface contains both O²⁻ and OH⁻ sites; comparable contributions for MgO. mdpi.com

Surface Area and Porosity Analysis of this compound (e.g., BET Method)

The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area and pore size distribution of porous materials. It relies on the physisorption of an inert gas, typically nitrogen (N₂), onto the material's surface at cryogenic temperatures (e.g., 77 K). By analyzing the adsorption-desorption isotherms, the BET method quantifies the total surface area accessible to gas molecules, as well as information about the pore structure (e.g., pore volume, average pore diameter).

The surface area and porosity of MgO are critically dependent on its synthesis route, particle size, and post-synthesis treatments such as calcination. Nanostructured MgO generally exhibits higher surface areas compared to bulk MgO due to their increased surface-to-volume ratio. For example, MgO nanoparticles synthesized via various methods can display BET surface areas ranging from approximately 29 m²/g to over 340 m²/g mdpi.comaip.orgrsc.org.

Specific synthesis approaches can yield MgO with tailored porosity. For instance, mesoporous MgO materials fabricated using templating methods or specific chemical routes can achieve significantly higher surface areas, with values exceeding 300 m²/g being reported mdpi.com. When MgO nanoparticles are supported on high-surface-area materials like activated carbon, the resulting composites can exhibit even larger surface areas, such as 702.5 m²/g for MgO-BAC nanocomposites aip.org, or 1246 m²/g for MgO/AC composites, although this represents a decrease from the pristine activated carbon (1540 m²/g) due to pore blockage by MgO iwaponline.com.

The pore size distribution is also a critical parameter. Many MgO materials exhibit mesoporosity (pores between 2 and 50 nm), which is advantageous for adsorption and catalytic applications mdpi.comrsc.org. For example, mesoporous MgO structures with average pore sizes around 1.88 nm have been reported mdpi.com.

Table 3: BET Surface Area and Porosity Data for this compound Materials

Material DescriptionBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Size (nm)NotesReference
MgO nanoparticles (synthesized via precipitation)52N/AN/AEnhanced crystallinity and purity. mdpi.com
Porous MgO films (hydrogel matrix)112N/AN/ALower homogeneity and porosity compared to Al₂O₃ films. mdpi.com
MgO-50 (hierarchically porous)121N/AN/AHigher surface area determined by BET. nih.gov
Mesoporous MgO (urea hydrolysis process)>321.30.301.88High specific surface area and pore volume. mdpi.com
MgO nanoparticles (supported on Bamboo Activated Carbon)702.5N/AN/AHigher surface area and micropore area compared to MgO nanoparticles. aip.org
MgO/AC composite (sol-gel-thermal deep-coating)12460.5441N/ADecrease from pristine AC (1540 m²/g) due to pore blockage. iwaponline.com
MgO nanoparticles (chemically synthesized)300.21N/AUniform mesoporous structure. rsc.org
MgO nanoparticles (biologically synthesized, 10 mL extract)300.35Up to 120Broader pore distribution and higher pore volume. rsc.org
TiO₂-MgO mixed oxides (50 wt% MgO)211N/AN/AHighest area at 50 wt% MgO concentration. acs.org

Electronic Structure and Theoretical Modeling of Magnesium Oxide

First-Principles Calculations and Density Functional Theory (DFT) for Magnesium Oxide

First-principles calculations, grounded in quantum mechanics, offer a powerful framework for investigating the fundamental properties of materials without relying on empirical parameters. Density Functional Theory (DFT) is the most widely employed method in this domain. DFT is based on the principle that the ground-state energy and electronic properties of a many-electron system can be determined from its electron density. For this compound (MgO), DFT calculations, often employing approximations like the Generalized Gradient Approximation (GGA) or the more accurate hybrid functionals (e.g., HSE06), have been instrumental in understanding its electronic band structure, defect physics, surface chemistry, and behavior under extreme conditions. These computational methods provide atomic-level insights into bonding, charge distribution, and energy landscapes, which are essential for predicting material performance.

Calculation of Electronic Band Structure and Density of States

The electronic band structure and Density of States (DOS) are fundamental characteristics that dictate a material's electrical and optical properties. For MgO in its common rock-salt (B1) phase, DFT calculations consistently predict it to be an insulator with a wide band gap. Various studies report calculated band gaps for MgO ranging from approximately 3.48 eV to 7.58 eV, depending on the functional used and whether it's a monolayer or bulk material researchgate.netatlantis-press.comresearchgate.netrsc.orgmdpi.comchalcogen.rochalcogen.ro. For instance, GGA-based calculations often yield band gaps around 4.2-4.7 eV researchgate.netmdpi.comchalcogen.ro, while hybrid functionals like HSE06 can provide values closer to experimental observations, such as 4.69 eV for a monolayer rsc.org or 5.35 eV for bulk MgO researchgate.net.

The band structure typically reveals that MgO is a direct band gap semiconductor, with the valence band maximum (VBM) and conduction band minimum (CBM) located at the same point in the Brillouin zone, often the Γ point mdpi.comchalcogen.rochalcogen.ro. However, some studies on MgO monolayers suggest an indirect band gap, with the VBM at the K point and the CBM at the Γ point rsc.org. The Density of States (DOS) plots reveal distinct contributions from Mg and O atoms to the valence and conduction bands. Specifically, the oxygen 2p orbitals significantly contribute to the states near the Fermi level, particularly in the valence band mdpi.comresearchgate.net. The total DOS and partial DOS (PDOS) provide a detailed picture of the electronic orbital contributions and their energy distribution, which is crucial for understanding bonding and electronic transitions.

Table 3.1.1: Calculated Band Gaps of this compound (MgO) using DFT

Calculation Method/FunctionalPhase/StructureReported Band Gap (eV)Reference
DFT (CASTEP, GGA)Bulk (B1)4.253 - 7.585 atlantis-press.com
DFT (GGA-PBE)Monolayer3.481 rsc.org
DFT (HSE06)Monolayer4.693 rsc.org
DFT (GGA-PBE)Bulk (B1)5.35 researchgate.net
DFT (GGA-PW91)Bulk (B1)4.283 chalcogen.ro
DFT (LDA)Bulk (B1)4.58 mdpi.com
DFT (GGA)Bulk (B1)3.27 chalcogen.ro

Determination of Defect Formation Energies and Electronic States of Defects

Point defects, such as vacancies and interstitials, play a significant role in the electronic and optical properties of MgO. First-principles calculations are extensively used to determine the formation energies of these defects and their corresponding electronic states. Oxygen vacancies (VO) and magnesium vacancies (VMg) are among the most studied defects. DFT calculations have shown that these vacancies can introduce localized electronic states within the band gap of MgO aps.org. For example, oxygen vacancies are known to create defect states that can trap electrons, potentially leading to color centers and influencing conductivity aps.org.

The formation energy of a defect is dependent on the chemical potential of the constituent elements. Theoretical studies calculate these energies to understand defect stability and segregation, particularly at interfaces like grain boundaries aps.org. For instance, calculations have revealed that oxygen vacancies and proton defects favorably segregate to grain boundaries in MgO, where they can trap electrons, thus influencing the boundary's electronic properties aps.org. These defect-induced states can act as traps or scattering centers, affecting charge transport and optical absorption.

Simulation of Adsorption Phenomena on this compound Surfaces

The surfaces of MgO exhibit unique electronic and chemical properties that are critical for applications in catalysis, sensing, and as support materials. DFT is a primary tool for simulating the adsorption of various molecules (e.g., H2O, CO2, hydrocarbons) on MgO surfaces, most commonly the (001) surface acs.org. These simulations provide insights into the binding energies, adsorption geometries, and the resulting changes in the surface electronic structure.

Studies have shown that the adsorption of molecules can lead to charge transfer and the creation of new electronic states at the surface or in the subsurface region. For example, the adsorption of water molecules on MgO surfaces can induce surface states and alter the local electronic environment. The termination of the surface (e.g., Mg-terminated vs. O-terminated) significantly influences the adsorption behavior and stability of surface structures, as well as the electronic redistribution upon adsorption acs.org. Theoretical modeling helps in understanding the interaction strength and the mechanism by which MgO surfaces interact with adsorbates, which is crucial for designing functional materials.

Prediction of Structural and Electronic Properties of Various Phases (e.g., Wurtzite Phase)

While MgO predominantly exists in the rock-salt (B1) structure under ambient conditions, theoretical studies have also explored other potential phases, such as the wurtzite (B4) structure. First-principles calculations are employed to predict the structural stability, lattice parameters, and electronic properties of these alternative phases. For the wurtzite phase of MgO, DFT calculations have been performed to determine its lattice constants and band gap researchgate.net. These studies confirm that the rock-salt structure is generally more stable than the wurtzite phase under ambient conditions researchgate.netresearchgate.net.

DFT calculations can also predict phase transitions under pressure. For example, studies have investigated the transition from the rock-salt (B1) to the CsCl-type (B2) structure for MgO at high pressures researchgate.net. By calculating the total energy as a function of volume for different structures, theoretical methods can map out the pressure-induced phase diagrams and characterize the electronic properties of each phase, such as changes in band gap and band dispersion.

Study of this compound at Extreme Temperatures and Pressures (e.g., Equation of State, Ionization Mechanisms)

The behavior of MgO under extreme conditions, such as those found in planetary interiors, is of significant scientific interest. First-principles calculations, particularly DFT, are vital for studying MgO's equation of state (EOS) and its electronic properties at high pressures and temperatures. These calculations can predict how the lattice parameters, bulk modulus, and electronic band structure evolve with increasing pressure researchgate.netatlantis-press.com. For instance, studies have shown that pressure generally increases the band gap of MgO atlantis-press.com.

Beyond structural and electronic changes, theoretical models can also explore ionization mechanisms at extreme temperatures. While direct experimental measurement of ionization in such conditions is difficult, DFT combined with molecular dynamics or other advanced theoretical techniques can provide insights into processes like pressure-induced metallization or changes in bonding that might precede ionization. Such studies are crucial for understanding the composition and physical properties of deep planetary mantles where MgO is a major component.

Electron-Phonon Interactions and Temperature Dependence of Electronic Structure

Electron-phonon interactions describe the coupling between the electronic excitations of a material and its lattice vibrations (phonons). These interactions can significantly influence electronic properties, such as the temperature dependence of the band gap and electrical conductivity. Advanced DFT calculations, incorporating electron-phonon coupling, can quantify these effects.

While specific detailed studies on electron-phonon interactions in MgO are less prevalent in the initial search results compared to band structure or defect studies, the general methodology allows for the investigation of how lattice vibrations affect the electronic states. For example, thermal vibrations can lead to a renormalization of the electronic band structure, often causing a reduction in the band gap with increasing temperature. Understanding these temperature-dependent effects is important for predicting MgO's behavior in high-temperature applications or environments.

Defect Chemistry and Engineering in Magnesium Oxide

Intrinsic Point Defects in Magnesium Oxide

An oxygen vacancy, created when an oxygen ion is missing from its lattice position, can trap one or two electrons, forming what are known as F-centers. These centers are responsible for many of the optical properties of MgO.

F-centers : This general term refers to an oxygen vacancy. Depending on the number of trapped electrons, they exist in different charge states.

F⁰-center : A neutral oxygen vacancy that has trapped two electrons.

F⁺-center : A singly ionized oxygen vacancy with one trapped electron. nih.gov

F²⁺-center : A doubly ionized oxygen vacancy with no trapped electrons. nsf.gov

M-centers : These are aggregates of F-centers, such as paired oxygen vacancies. nsf.gov

The study of F-centers is complicated by the fact that the neutral (F⁰) and positively charged (F⁺) vacancies absorb light at nearly identical energies, around 4.95 eV and 5.0 eV, respectively. aps.org However, calculations suggest that the F⁺ center has a second absorption band at lower energies, which could be used to distinguish it from the F⁰ center. aps.org The emission spectra of different charge states also peak at very similar energies. nih.govaps.org Cathodoluminescence spectra have identified emissions at 2.10 eV associated with F⁺ centers and at 1.70 eV attributed to an electronic transition within the F⁺ center. nsf.gov Paired oxygen vacancies, or M-centers, also show distinct cathodoluminescence emissions. nsf.gov Neutron irradiation is a common method to produce F-type centers. aip.org

Table 1: Optical Properties of F-centers in MgO

Defect Center Description Absorption Energy (eV) Emission Energy (eV)
F⁰-center Oxygen vacancy with two trapped electrons ~5.0 aps.org 2.4 chemrxiv.org
F⁺-center Oxygen vacancy with one trapped electron 4.95 aps.org 3.2 chemrxiv.org

| M-centers | Paired oxygen vacancies (e.g., M⁺, M⁻) | N/A | 3.70 and 4.10 nsf.gov |

A magnesium vacancy (VMg) occurs when a magnesium ion is absent from its lattice site. To maintain charge neutrality, these vacancies are often compensated by other defects, such as impurity ions of a higher positive charge or hole polarons. aip.orgdtu.dk In pure MgO, the dominant intrinsic defect is the Schottky defect, which is a bound pair of a magnesium vacancy and an oxygen vacancy. aps.org

The charge state of a magnesium vacancy can vary. They can be neutral (V⁰Mg), singly charged (V⁻Mg), or doubly charged (V²⁻Mg). nih.govaps.org The formation of magnesium vacancies is considered more favorable than oxygen vacancies under oxygen-rich conditions. nih.gov Studies have shown that Mg vacancies can be induced by vacuum heating. nih.gov First-principles calculations have identified negatively charged Mg vacancies and hole polarons (holes localized on oxygen anions) as the primary charge carriers in MgO, though they have high formation energies, suggesting low equilibrium concentrations. dtu.dk While hole polarons are highly mobile at room temperature, Mg vacancies are essentially immobile. dtu.dk

The diffusion of the bound Schottky defect is a complex process involving the correlated jumps of both the magnesium and oxygen vacancies. aps.org The migration energy for this process is not a simple sum of the individual vacancy migration energies. aps.org For instance, the migration of a VMg vacancy has been calculated to have an energy barrier of 2.20 eV. aps.org

Table 2: Calculated Migration Energy Barriers for Vacancies in MgO

Defect Migration Path Energy Barrier (eV)
Isolated Mg Vacancy Simple Migration 2.20 aps.org
Isolated O Vacancy Simple Migration 2.31 aps.org
Bound Schottky Defect (VMg-VO) VMg jump (1nn to 3nn) 1.95 aps.org
Bound Schottky Defect (VMg-VO) VO jump (1nn to 3nn) 1.77 aps.org
Bound Schottky Defect (VMg-VO) VMg jump (direct 1nn to 1nn) 2.79 aps.org
Bound Schottky Defect (VMg-VO) VO jump (direct 1nn to 1nn) 2.96 aps.org

(Note: 1nn and 3nn refer to first and third nearest neighbor configurations of the vacancy pair)

Interstitial defects occur when an atom is located in a position that is not a normal lattice site. In MgO, both magnesium and oxygen interstitials can exist. These individual point defects can aggregate to form more complex clusters. researchgate.net The formation energies for cation (Mg) and anion (O) Frenkel defects, which consist of a vacancy-interstitial pair, have been calculated to be 10.1 eV and 13.8 eV, respectively. dtu.dk

Simulations have shown that after events like a collision cascade, the main types of defects present are Frenkel defects, Schottky defects, and di-interstitials (an additional Mg and O atom). aps.org The aggregation of magnesium and oxygen interstitials can lead to the nucleation of dislocation loops. researchgate.net The structure and mobility of these interstitial clusters can be influenced by charge localization. researchgate.net For example, the hexa-interstitial cluster in MgO is known to be highly mobile. researchgate.net The favored compensator for positively charged defects is the magnesium vacancy, rather than the oxygen interstitial, due to its lower formation enthalpy. mdpi.com

Generation and Control of Defects in this compound

The concentration and type of defects in this compound can be controlled through various external treatments. These methods are employed to engineer the material's properties for specific technological applications by intentionally introducing or modifying defects.

Ion implantation and irradiation are powerful techniques for creating a high concentration of defects in a controlled manner. youtube.com When energetic ions or particles penetrate the MgO crystal, they displace lattice atoms, creating vacancies, interstitials, and more complex defect centers. youtube.com

Ion Implantation : Implanting MgO with ions, such as nickel (Ni) or iron (Fe), produces a variety of defects, including F-centers (anionic vacancies), V-centers (cationic vacancies), and substitutional defects. arxiv.orgresearchgate.net For instance, implanting MgO single crystals with MeV Ni ions modifies the optical bandgap by creating defect states between the valence and conduction bands. arxiv.org High-dose iron implantation can introduce iron in three different charge states (Fe²⁺, Fe³⁺, and metallic Fe⁰ precipitates) and create high concentrations of F, F⁺, and F₂ centers. researchgate.netaps.org

Neutron Irradiation : This method is particularly effective at creating atomic displacements throughout the bulk of the material, leading to the formation of F-centers and other trapped-hole centers. aip.orgafit.edu Protracted neutron irradiation can even produce different types of F-centers. aip.org

Swift Heavy Ion Irradiation : While not explicitly detailed in the provided context, this technique involves bombarding the material with high-energy heavy ions, which can create tracks of damaged material and a high density of electronic excitations, leading to defect formation.

Laser and UV Irradiation : The valence state of impurity ions and the concentration of intrinsic defects can be altered by irradiation. aip.org

These irradiation techniques provide a means to introduce defects in concentrations that are not achievable through thermal equilibrium processes.

The surface of this compound is highly reactive, and its defect structure can be significantly altered by thermal treatments and interaction with the environment, particularly with water.

Thermal Annealing : Annealing MgO in a vacuum can lead to the formation of Mg vacancies. nih.gov For crystals that have been subjected to ion implantation, thermal annealing can cause the implanted ions to change their charge state and lead to the annealing out of point defects. researchgate.netaps.org For example, annealing iron-implanted MgO at 700°C removes F and V-centers and converts most of the iron into Fe³⁺ ions. researchgate.net In another study, vacuum annealing of MgO(111) nanosheets at 1173 K caused them to reconstruct into MgO(100) nanocubes, a process linked to the removal of hydroxyl groups that stabilize the (111) surface. researchgate.net

Dehydration and Hydration Processes : this compound has a strong tendency to hydrate (B1144303), reacting with water to form a layer of magnesium hydroxide (B78521) (Mg(OH)₂) on its surface. rsc.orgresearchgate.netnih.gov This process is influenced by surface defects, with low-coordinated Mg atoms on defective surfaces being more susceptible to hydration. researchgate.net The hydration-dehydration cycle can lead to the aggregation and cracking of MgO particles. rsc.org The decomposition of Mg(OH)₂ back to MgO through heating (calcination) is a key step in many synthesis routes for MgO powders. mdpi.com This process itself can generate surface defects and influence the material's reactivity. mdpi.com The formation of surface defects is known to strongly promote the hydration reaction. researchgate.net

Non-stoichiometry and its Role in Defect Concentration

In instances of MgO deficiency, which corresponds to an excess of Al₂O₃ in MgO-Al₂O₃ systems, elevated concentrations of magnesium and aluminum cation vacancies are predicted. researchgate.net Conversely, an excess of MgO is accommodated by a combination of oxygen vacancies and magnesium interstitial defects. researchgate.net The type and quantity of these defects, both within the bulk material and on its surface, are directly linked to the degree of non-stoichiometry. nih.gov This relationship allows for the tuning of material properties by controlling the stoichiometric ratio.

The presence of these non-stoichiometric defects, particularly oxygen vacancies, can significantly alter the material's functional properties. nih.gov For example, in catalytic applications, oxygen vacancies on the surface of oxides are often essential for their activity. nih.govfrontiersin.org These vacancies can also distort the local atomic arrangement and modify the electronic structure, impacting the material's optical and magnetic properties. nih.gov The defect chemistry of non-stoichiometric spinels, such as those in the MgO-Al₂O₃ system, is often dominated by clusters formed from anti-site defects. minsocam.org

Extrinsic Defects: Doping Effects on this compound

Extrinsic defects are intentionally introduced impurities or dopants that alter the properties of this compound. Doping is a powerful tool for engineering the defect chemistry of MgO to tailor its electronic, optical, and magnetic characteristics for specific applications.

Rare-Earth Element Doping for Modifying Electronic and Optical Properties (e.g., Nd, Er)

Doping this compound with rare-earth (RE) elements like Neodymium (Nd³⁺) and Erbium (Er³⁺) is a key strategy for modifying its electronic and optical properties, with significant potential for laser and photonic applications. dtic.milmdpi.com These trivalent RE ions typically substitute for Mg²⁺ ions in the MgO lattice, creating charge-compensating defects to maintain neutrality.

The incorporation of Nd³⁺ and Er³⁺ into the MgO host introduces new energy levels within the band gap, arising from the electronic transitions within the 4f manifolds of these ions. mdpi.com For instance, Nd-doped MgO exhibits emissions at wavelengths around 930-970 nm, 1060-1080 nm, and 1330-1350 nm, which are of interest for laser applications. mdpi.com Similarly, Er-doped MgO shows characteristic emission peaks between 1538 and 1574 nm, a crucial wavelength range for optical data transmission. mdpi.commedwinpublishers.com

The successful incorporation and optical activity of these dopants are often enhanced by co-doping with elements like lithium. mdpi.com The introduction of RE dopants can be challenging due to their limited solubility in the MgO matrix at typical fabrication temperatures. nih.gov However, techniques such as using specially formulated nanopowders have enabled the fabrication of transparent, densified Er³⁺ and Nd³⁺-doped MgO ceramics. dtic.mil

The table below summarizes key optical properties of Nd- and Er-doped MgO:

DopantHost MaterialKey Emission WavelengthsPotential Application
Nd³⁺MgO930-970 nm, 1060-1080 nm, 1330-1350 nm mdpi.comLasers dtic.mil
Er³⁺MgO1538-1574 nm mdpi.comOptical data transmission medwinpublishers.com

Non-metal Doping and Induced Magnetism (e.g., Carbon, Nitrogen)

The introduction of non-metal elements like carbon and nitrogen into the this compound lattice can induce ferromagnetism, a phenomenon known as d⁰ ferromagnetism, as MgO itself is non-magnetic. researchgate.net This induced magnetism is not due to the presence of transition metal ions with partially filled d-orbitals but is instead attributed to the creation of defects and the resulting electronic polarization.

When non-metal atoms are incorporated into the MgO structure, they can create vacancies and other point defects. For instance, implanting MgO single crystals with carbon or nitrogen has been shown to be more effective in inducing ferromagnetic behavior than creating magnesium vacancies alone. researchgate.net The magnetic polarization in these doped oxides is believed to arise from p-orbitals, influenced by the presence of these defects.

In a related context, nitrogen doping has been investigated in erbium and nitrogen co-doped magnesium zinc oxide (MgZnO:Er,N) diodes. mdpi.com In this system, nitrogen is considered a p-type dopant, while erbium acts as an n-type dopant. mdpi.com The interplay between these dopants and the resulting defects influences the material's electronic and luminescent properties.

Co-doping Strategies (e.g., Alkali Metal Co-doping with Lithium) and their Influence on Defect Stability and Sintering

Co-doping with alkali metals, particularly lithium (Li⁺), is a widely employed strategy to enhance the properties of rare-earth-doped this compound. The introduction of a co-dopant like lithium can significantly influence defect stability, improve the incorporation of the primary dopant, and aid in the sintering process, leading to materials with improved optical and physical characteristics.

One of the primary roles of lithium co-doping is charge compensation. When a trivalent rare-earth ion (like Nd³⁺ or Er³⁺) substitutes for a divalent Mg²⁺ ion, a charge imbalance is created. The smaller ionic radius and monovalent nature of Li⁺ allow it to occupy interstitial sites or substitute for Mg²⁺, effectively neutralizing the charge and stabilizing the defect structure. mdpi.com This charge compensation mechanism is believed to improve the doping efficiency of the rare-earth element. mdpi.com

Atomistic simulations have shown that co-doping with lithium positively influences the defect structures in rare-earth-doped MgO from both an energetic and structural standpoint. mdpi.com For example, in Nd- and Er-doped MgO, the presence of lithium leads to the formation of energetically favorable defect complexes. mdpi.com Furthermore, co-doping with lithium has been observed to cause a slight shrinkage of the octahedral coordination geometries, as indicated by a decrease in the mean bond length. mdpi.com

From a materials processing perspective, lithium co-doping can also act as a sintering aid, promoting the densification of MgO ceramics at lower temperatures. This is crucial for achieving transparent ceramics with good optical quality. dtic.mil

Impact of Isovalent Dopants (e.g., Zinc) on Defect Chemistry

Isovalent doping involves substituting the host cation (Mg²⁺) with another ion of the same valence, such as zinc (Zn²⁺). While this type of doping does not introduce a charge imbalance, it can still have a significant impact on the defect chemistry and material properties of this compound due to differences in ionic radii and electronegativity.

The introduction of an isovalent dopant like zinc can induce strain in the MgO lattice, which in turn can influence the formation and mobility of native defects such as oxygen and magnesium vacancies. This can have implications for the material's electrical, optical, and even magnetic properties. For example, the appearance of room temperature ferromagnetism in MgO doped with non-magnetic zinc has been attributed to the creation of cation (magnesium) vacancies. researchgate.net

In more complex oxide systems, the role of isovalent doping can be multifaceted. For instance, in rare-earth manganites, substitutions at the A-site with alkaline-earth elements can modify the average ionic radius, leading to structural changes that influence their optical and dielectric properties. nih.gov

Influence of Defect Engineering on this compound Material Performance

Defect engineering, through the control of non-stoichiometry and the introduction of dopants, is a powerful approach to tailor the performance of this compound for a wide range of applications. By manipulating the type, concentration, and distribution of defects, it is possible to significantly alter the material's properties.

The introduction of defects can modify the electronic band structure of MgO, leading to changes in its optical and electrical characteristics. For example, doping with rare-earth elements creates new energy levels that enable light emission at specific wavelengths, making MgO a promising host material for lasers and phosphors. dtic.milmdpi.com Non-metal doping, on the other hand, can induce magnetism in the otherwise non-magnetic MgO, opening up possibilities for spintronic applications. researchgate.net

Defect engineering also plays a crucial role in the mechanical and thermal properties of MgO. The presence of dopants and vacancies can influence grain growth during sintering, affecting the final density and mechanical strength of the ceramic. Furthermore, defects can act as scattering centers for phonons, thereby modifying the thermal conductivity of the material.

In the realm of catalysis, the controlled creation of surface defects, such as oxygen vacancies, is often a prerequisite for high catalytic activity. nih.govfrontiersin.org These defect sites can act as active centers for chemical reactions.

The table below provides a summary of the effects of different defect engineering strategies on the properties of this compound:

Defect Engineering StrategyPrimary Defect TypeImpact on Material Properties
Non-stoichiometry (MgO excess)Oxygen vacancies, Mg interstitials researchgate.netAlters electrical and catalytic properties
Rare-earth doping (e.g., Nd, Er)Substitutional RE ions, charge compensating defects mdpi.comInduces luminescence, modifies optical properties dtic.milmdpi.com
Non-metal doping (e.g., C, N)Vacancies, substitutional non-metalsInduces d⁰ ferromagnetism researchgate.net
Co-doping (e.g., with Li)Stabilized defect complexes mdpi.comEnhances dopant solubility and optical properties, aids sintering mdpi.com
Isovalent doping (e.g., Zn)Cation vacancies, lattice strainCan induce magnetism, modifies electronic properties researchgate.net

Enhancement of Catalytic Activity and Selectivity

Defect engineering is a critical tool for enhancing the catalytic properties of this compound. The introduction of defects, particularly oxygen vacancies, can create highly active sites that facilitate chemical reactions, thereby improving both catalytic activity and selectivity.

Nanocrystalline MgO is recognized for its high catalytic activity, which is largely attributed to the presence of active sites, such as oxygen vacancies, on its surfaces and edges. researchgate.net These vacancies can act as electron-donating centers, promoting the adsorption and activation of reactant molecules. researchgate.net Several studies have demonstrated that intentionally creating oxygen vacancies in MgO can further boost its catalytic performance. researchgate.net For instance, the reduction of Ni/MgO catalysts at elevated temperatures and high hydrogen concentrations not only promotes the reducibility of nickel oxide species but also generates oxygen vacancies, leading to enhanced carbon dioxide adsorption capacity. researchgate.net

Doping MgO with other elements is another effective strategy to modify its catalytic behavior. For example, doping with nickel has been shown to enhance the photocatalytic degradation of methylene blue under ultraviolet light. ijacskros.com In one study, a 5 mol % Ni-doped MgO catalyst achieved a 94% degradation rate of methylene blue in 60 minutes, a significant improvement over undoped MgO, which showed an 85% degradation rate under the same conditions. ijacskros.com Similarly, silver-doped MgO nanoparticles have demonstrated improved photocatalytic activity for the degradation of methylene blue, with a 2% Ag-doping level showing the highest efficiency. nih.govnih.gov This enhancement is attributed to the dopant's role in reducing the recombination of electron-hole pairs. nih.gov

The introduction of defects can also influence the selectivity of a catalyst. For example, in the chemoselective reduction of acrolein derivatives, the presence of specific active sites on crystalline MgO can enhance the production of the desired unsaturated alcohol. researchgate.net

Table 1: Enhancement of Photocatalytic Activity in Doped MgO.
DopantDopant Concentration (mol %)Target PollutantDegradation Efficiency (%)Irradiation Time (min)Reference
None (Pure MgO)0Methylene Blue8560 ijacskros.com
Nickel (Ni)5Methylene Blue9460 ijacskros.com
Silver (Ag)2Methylene Blue~75180 nih.gov
None (Pure MgO)0Methylene Blue~52180 nih.gov

Modulation of Electronic and Optical Properties

The electronic and optical properties of this compound can be precisely controlled through defect engineering. The introduction of dopants and the creation of intrinsic defects like oxygen vacancies can alter the band structure, introduce new energy levels within the band gap, and create color centers, leading to significant changes in its optical absorption and emission characteristics.

Doping MgO with transition metals is a common approach to modify its electronic properties. For example, doping with cobalt has been shown to reduce the optical band gap of MgO nanoparticles from 4.68 eV for pure MgO to 3.15 eV for 10% Co-doped MgO. wum.edu.pk Similarly, manganese doping can decrease the MgO bandgap from 4.0 eV to 3.5 eV as the Mn dopant ratio increases. researchgate.net This tuning of the band gap is a critical factor in applications such as photocatalysis and optoelectronics. wum.edu.pkmdpi.com

Oxygen vacancies, also known as F centers, play a crucial role in the optical properties of MgO. These defects introduce new electronic states within the wide band gap of MgO, leading to characteristic absorption and luminescence bands. researchgate.netaps.org For instance, F and F+ centers (oxygen vacancies with one or two trapped electrons, respectively) are associated with specific cathodoluminescence and photoluminescence emissions. researchgate.netnsf.gov The concentration of these defects can be controlled by methods such as irradiation, which can intensify the luminescence related to F and F+ centers. researchgate.net The presence of different types of oxygen vacancies, including paired vacancies (M centers), can lead to a range of emissions at different energies. nsf.gov For example, cathodoluminescence spectra of MgO powders have shown emissions at 2.10 eV (F+ centers), and at 3.70 eV and 4.10 eV (M+ and M- centers). nsf.gov

Doping with rare-earth elements like neodymium (Nd) and erbium (Er) can also introduce new 4f ground states within the band gap of MgO, influencing its optical properties. mdpi.com The co-doping with elements like lithium can further modify the distribution of these energy states. mdpi.com

Table 2: Modulation of Optical Band Gap in Doped MgO Nanoparticles.
DopantDopant Concentration (%)Optical Band Gap (eV)Reference
None (Pure MgO)04.68 wum.edu.pk
Cobalt (Co)103.15 wum.edu.pk
Manganese (Mn)-4.0 to 3.5 (with increasing Mn) researchgate.net

Control of Sintering Behavior and Grain Growth Mechanisms

Defect chemistry plays a pivotal role in controlling the sintering behavior and grain growth of this compound, which are critical for fabricating dense and high-performance ceramic materials. By introducing dopants that create or annihilate point defects, it is possible to influence diffusion rates, grain boundary mobility, and ultimately the final microstructure of the sintered body.

The addition of various additives can significantly affect the densification and grain growth of MgO during sintering. For instance, small amounts of nano-additives like chromium(III) oxide (Cr₂O₃), zirconium dioxide (ZrO₂), and titanium dioxide (TiO₂) have been shown to improve the properties and microstructure of MgO refractory materials. The addition of nano-TiO₂, for example, can lead to a more compact microstructure with a positive impact on the porosity and density of the sintered MgO samples. This is often achieved by the formation of secondary phases at the grain boundaries, which can block the growth of periclase (MgO) grains.

The type of point defects introduced by dopants can have a profound effect on the sintering temperature. A study on the influence of point defects on MgO sintering revealed that enhancing the oxygen vacancy concentration through lithium doping significantly decreases the sintering temperature. researchgate.net In contrast, scandium doping, which increases the concentration of magnesium vacancies, has a less pronounced effect on promoting sintering. researchgate.net This suggests that oxygen ion diffusion is a rate-limiting step in the sintering of MgO, and therefore, increasing oxygen vacancies provides an additional mechanism for densification. researchgate.net

The initial particle or aggregate size of the MgO powder is also a critical parameter that influences the final density and grain size of the sintered ceramic. semanticscholar.org To achieve a high bulk density of over 3.40 g/cm³, the average aggregate size should be reduced to less than 3 µm. semanticscholar.org Smaller aggregate sizes lead to a larger contact area between particles, resulting in denser sintered MgO with fewer pores and microcracks. semanticscholar.org

Table 3: Effect of Additives on the Sintering of MgO.
AdditiveEffect on SinteringMechanismReference
Lithium (Li⁺)Decreases sintering temperatureEnhances oxygen vacancy concentration, promoting oxygen ion diffusion researchgate.net
Scandium (Sc³⁺)Minor promotion of sinteringEnhances magnesium vacancy concentration researchgate.net
Titanium Dioxide (nano-TiO₂)Improves densification and microstructureForms secondary phases at grain boundaries, inhibiting grain growth
Activated CarbonReduces activation energy of sintering, improves sintering speed-

Surface Science and Heterogeneous Catalysis Involving Magnesium Oxide

Adsorption Mechanisms on Magnesium Oxide Surfaces

Investigating Adsorption of Small Molecules (e.g., Formaldehyde (B43269), Nitrogen Oxides, Methanol (B129727), Carbon Dioxide)

The adsorption of small molecules on this compound (MgO) surfaces is a critical area of study, with implications for catalysis and pollution control. The interaction between these molecules and the MgO surface can range from weak physisorption to strong chemisorption, often leading to dissociation and the formation of new chemical species.

Formaldehyde (CH₂O): Studies on the adsorption of formaldehyde on MgO nanosurfaces have shown that it can lead to the formation of strongly chemisorbed, carboxylate-like structures. nih.gov This process is highly exothermic and can be followed by the heterolytic cleavage of a C-H bond, resulting in formate (B1220265) ions. nih.govresearchgate.net The interaction is so favorable at lower coordination sites that the nanocluster may restructure itself to expose more of these reactive sites. researchgate.netacs.org Two primary bonding modes have been identified: a single bond between a magnesium atom and the oxygen of formaldehyde, and a four-membered ring where the carbonyl group interacts with both a magnesium and an oxygen atom on the MgO surface. acs.org The latter mode leads to a significant weakening of the C-O bond. acs.org

Nitrogen Oxides (NOx): The adsorption of nitrogen oxides like NO and NO₂ on MgO(001) surfaces is complex. While isolated molecules tend to physisorb, a cooperative chemisorption mechanism has been identified where adjacent molecules interact. acs.org This involves electron transfer between two NOx species to form strongly chemisorbed nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻) species. acs.org This cooperative effect is driven by the relatively low ionization potentials and high electron affinities of the NOx molecules. acs.org

Methanol (CH₃OH): Methanol adsorption on MgO(100) surfaces has been observed to be molecular at low temperatures. acs.org On smooth surfaces, it adsorbs without dissociation, while on defect-rich surfaces, it can dissociate into methoxy (B1213986) (CH₃O) and hydrogen species. acs.org At room temperature, methanol molecules tend to form two-dimensional islands at sub-monolayer coverages. umb.eduacs.org Once a monolayer is complete, multilayers with properties similar to liquid methanol begin to form. umb.eduacs.org Different surface species have been identified depending on the temperature, including a surface methoxide (B1231860) at 25°C and a formatelike compound at 165°C. aip.org

Carbon Dioxide (CO₂): this compound is a promising adsorbent for CO₂ capture, particularly at intermediate temperatures (200–400 °C). rsc.org The adsorption mechanism involves a chemical reaction to form magnesium carbonate (MgCO₃). rsc.org The adsorption capacity is influenced by the specific surface area and the presence of low-coordinated Mg²⁺-O²⁻ sites. rsc.org Highly porous MgO structures, often prepared from precursors with high molecular weight per magnesium atom, show enhanced CO₂ adsorption. rsc.org

Interactive Data Table: Adsorption of Small Molecules on MgO

AdsorbateAdsorption TypeKey Findings
FormaldehydeChemisorptionForms carboxylate-like structures, highly exothermic. nih.govresearchgate.net
Nitrogen OxidesPhysisorption & ChemisorptionCooperative chemisorption leads to nitrite and nitrate formation. acs.org
MethanolMolecular & DissociativeAdsorbs molecularly on smooth surfaces, dissociates on defects. acs.org
Carbon DioxideChemisorptionReacts to form magnesium carbonate, enhanced by porosity. rsc.org

The Role of Low-Coordinated and Defect Sites in Enhancing Adsorption

The surface of this compound is not perfectly uniform; it contains various defects and sites with low coordination numbers (i.e., fewer neighboring ions than in the bulk crystal). These sites, such as corners, edges, and steps, exhibit unique electronic properties and are often the most reactive centers for adsorption and catalysis. researchgate.netrsc.org

Studies have shown a direct correlation between the presence of low-coordinated sites and the enhanced adsorption of various molecules. researchgate.netacs.org For instance, the adsorption of formaldehyde is so strongly preferred at these sites that the MgO nanocluster may rearrange to expose more of them. acs.org The energy released upon adsorption at these defect sites is significantly higher than on the perfect MgO surface. researchgate.netacs.org

Theoretical calculations have been employed to model the adsorption on various low-coordinated sites, including those on steps, corners, and edges. researchgate.net These models help in understanding the relationship between the local geometry of the site and its chemical activity. For example, the most reactive sites for the dissociative adsorption of hydrogen are the Mg(3C)-O(3C) surface sites. researchgate.net

Characterization of Surface-Adsorbate Interactions (e.g., Hydrogen Bonding, Dipolar Interactions, Chemical Bonding)

The interaction between adsorbates and the MgO surface is governed by a combination of forces, including hydrogen bonding, dipolar interactions, and the formation of chemical bonds.

Chemical Bonding: The bonding in this compound itself is primarily ionic, resulting from the electrostatic attraction between Mg²⁺ and O²⁻ ions. quora.comaskfilo.comtopblogtenz.comdoubtnut.comsiyavula.com This ionic nature plays a crucial role in its interactions with adsorbate molecules. For instance, the adsorption of CO₂ involves the chemical reaction between the basic oxide and the acidic gas to form magnesium carbonate. rsc.org Similarly, formaldehyde can form strong chemical bonds with the surface, leading to carboxylate-like structures. nih.gov

Hydrogen Bonding: The role of hydrogen bonding in the interaction of water with MgO surfaces is complex and has been a subject of debate. While MgO is generally considered hydrophilic, some studies using vibrational sum frequency generation (vSFG) spectroscopy have shown the presence of strong non-hydrogen-bonded OH stretching vibrations on single crystal surfaces. acs.orgacs.orgresearchgate.net This suggests that at the molecular level, the hydroxylated MgO surface may not readily participate in hydrogen bonding with interfacial water molecules. acs.org However, other computational studies have identified different hydrogen bonding environments on the hydroxylated MgO(100) surface, including hydrogen-bonded surface OH groups. rsc.org For methanol, the OH stretching vibration in the adsorbed state resembles that of liquid methanol, indicating the presence of hydrogen bonding between the adsorbed molecules. umb.eduacs.org

Dipolar Interactions: Polar molecules can interact with the MgO surface through dipolar interactions. The electrostatic field at the surface, which is influenced by the arrangement of Mg²⁺ and O²⁻ ions, can orient and attract polar adsorbates.

Studies of Monolayer Formation and Surface Coverage Effects

The formation of the first layer of adsorbed molecules, the monolayer, is a critical step in many surface processes. The structure and properties of this monolayer can be significantly different from those of subsequent layers.

For methanol adsorption on MgO(100) at room temperature, it has been observed that at low coverages, the molecules form two-dimensional islands that are strongly associated with the substrate. umb.eduacs.org The properties of this submonolayer-to-monolayer film are similar to those of solid methanol. umb.edu An adsorption isotherm for methanol on MgO(100) indicates that a complete monolayer is formed at a pressure of 70 Torr. acs.org At pressures above this, multilayer formation begins, and the film starts to exhibit properties more akin to liquid methanol. umb.eduacs.org

The coverage of adsorbates can also influence the nature of the adsorption. For example, in the case of nitrogen oxides, cooperative effects between neighboring adsorbed molecules become important as surface coverage increases, leading to stronger chemisorption. acs.org

Influence of Solute Atom Adsorption on Heterogeneous Nucleation Processes

The adsorption of solute atoms onto a substrate can significantly influence heterogeneous nucleation processes. This is a key concept in materials science, for example, in the growth of thin films and the formation of new phases. While specific studies on the influence of solute atom adsorption on heterogeneous nucleation processes directly involving this compound are not detailed in the provided search results, the general principles of surface science suggest that the presence of adsorbed species on an MgO surface would alter its surface energy and provide preferential sites for nucleation. This would, in turn, affect the kinetics and thermodynamics of the nucleation process.

Catalytic Activity and Reaction Mechanisms on this compound

This compound is a versatile catalyst, particularly valued for its basicity and high thermal stability. Its catalytic activity is often enhanced when used in a nano-scale form due to the increased surface area and number of active sites.

MgO plays a significant role in acid-base catalysis, facilitating reactions such as esterification, aldol (B89426) condensation, and dehydrogenation. The basic sites on the MgO surface are crucial for activating reactants in these processes.

Some specific examples of reactions catalyzed by this compound include:

Transesterification of Glycerides: MgO is an effective catalyst for the conversion of triglycerides into biodiesel. Its basic nature helps in breaking the ester bonds.

Oxidative Coupling of Methane (B114726) (OCM): MgO catalyzes the conversion of methane to ethylene (B1197577). The basic surface of MgO is believed to activate the methane molecules. Theoretical studies suggest that stepped MgO surfaces are strong candidates for the active sites in this reaction. acs.org

Methane Reforming: In the production of syngas, MgO can be used as a catalyst to enhance the efficiency of methane reforming with steam.

Conversion of Chitin (B13524) to Lactic Acid: MgO has shown the highest activity among various metal oxides for the conversion of chitin to lactic acid. nih.gov During this reaction, MgO is transformed into Mg(OH)₂. nih.gov

Ammonia (B1221849) Synthesis: The addition of this compound to iron-based catalysts for ammonia synthesis acts as a structural promoter, stabilizing the α-Fe structure and increasing the catalyst's activity. nih.gov

Transfer Hydrogenation: this compound is one of the most active metal oxides for the transfer hydrogenation of carbonyl compounds using alcohols as hydrogen donors. mdpi.com

The catalytic properties of MgO can be further modified by introducing it into other materials. For example, when combined with magnesium ferrate, MgO can enhance catalytic decomposition, improve gas sensing performance, and increase photocatalytic activity. meixi-mgo.com

Exploration of Heterogeneous Basic Catalysis by this compound

The catalytic activity of this compound is fundamentally linked to the "acid-base active sites" on its surface. meixi-mgo.com Unlike many other metal oxides that exhibit acidic or amphoteric properties, MgO is distinctly basic. mdpi.com This basicity arises from different types of surface sites, including:

Low-coordination oxide ions (O²⁻LC): These are highly basic sites located at defects such as corners, edges, and steps on the MgO crystal surface. acs.orgrsc.org They are considered strong basic sites. researchgate.net

Surface hydroxyl groups (OH⁻): These groups contribute to the weaker basicity of the material. acs.orgresearchgate.net

Mg²⁺-O²⁻ pairs: These constitute sites of medium basic strength. rsc.orgresearchgate.net

The presence and density of these sites are crucial for catalytic performance. meixi-mgo.com Theoretical calculations have shown that the strongest basicity is generated by oxygen atoms that are coordinated to fewer magnesium atoms. rsc.org The preparation and activation conditions, particularly the calcination temperature, play a critical role in determining the distribution and strength of these basic sites. mdpi.comresearchgate.net For instance, calcination of magnesium hydroxide (B78521) at moderate temperatures leads to the dehydration and formation of MgO with a maximum number of basic sites. rsc.org As the calcination temperature increases, the density of strong basic sites (low-coordination O²⁻) tends to decrease, while the density of medium-strength sites (Mg²⁺-O²⁻ pairs) may increase before declining at very high temperatures. mdpi.comresearchgate.net

The mechanism of basic catalysis by MgO involves the activation of reactant molecules at these basic centers. For example, in reactions involving proton abstraction, the basic O²⁻ sites on the MgO surface can deprotonate weakly acidic C-H, O-H, or N-H bonds, generating carbanions, alkoxides, or other reactive intermediates that then participate in the catalytic cycle.

Applications in Specific Catalytic Reactions

The basic nature of this compound makes it an effective catalyst for a variety of organic reactions that are traditionally promoted by homogeneous bases. researchgate.net

Aldol Condensation: MgO is a strong solid base catalyst for reactions like the Claisen-Schmidt condensation, a type of aldol condensation. acs.org For example, it efficiently catalyzes the reaction between benzaldehyde (B42025) and acetophenone, achieving high conversion rates. acs.org The activity in this reaction is often linked to the presence of strong basic O²⁻ sites. rsc.orgresearchgate.net

Transesterification: MgO is widely used to catalyze the transesterification of triglycerides (fats and oils) with alcohols like methanol to produce fatty acid methyl esters (FAME), a primary component of biodiesel. mdpi.commdpi.com Its basic sites facilitate the breaking of ester bonds in the glycerides. The reaction rate is influenced by the density of strong basic sites on the catalyst surface. researchgate.net

Transfer Hydrogenation: High-surface-area MgO has proven to be a very selective catalyst for transfer hydrogenation reactions, such as the reduction of ketones to alcohols. grecianmagnesite.commdpi.com For instance, it shows high diastereoselectivity in the transfer hydrogenation of 4-t-butylcyclohexanone using secondary alcohols like 2-propanol or 2-pentanol (B3026449) as hydrogen donors. mdpi.com This process is believed to proceed via a Meerwein–Ponndorf–Verley (MPV) mechanism, which is favored on medium-strength Mg²⁺–O²⁻ pair sites. researchgate.netresearchgate.net

Isomerization: The basic sites on MgO are active for the isomerization of carbon-carbon double bonds, a key step in processes like the Shell Higher Olefin Process (SHOP). mdpi.commdpi.com

CO₂ Reduction: In processes like the dry reforming of methane (DRM), MgO can act as a support that enhances the catalytic process. beilstein-journals.org Its high basicity facilitates the adsorption and activation of acidic CO₂ molecules, which can then react with methane. beilstein-journals.org This enhanced CO₂ adsorption can help mitigate carbon deposition, a common issue with DRM catalysts. beilstein-journals.org The proposed mechanism involves CO₂ adsorbing on the MgO support to form carbonate species, which are subsequently reduced. beilstein-journals.org

Dehydrogenation: While not its primary application, MgO can be a component in catalysts for dehydrogenation reactions.

Table 1: Application of this compound in Various Catalytic Reactions

Catalytic Reaction Reactants Products Role of MgO Reference
Aldol Condensation Benzaldehyde, Acetophenone 1,3-Diphenylpropenone Strong Base Catalyst acs.org
Transesterification Triglycerides, Methanol Fatty Acid Methyl Esters (Biodiesel), Glycerol (B35011) Base Catalyst mdpi.com
Transfer Hydrogenation 4-t-butylcyclohexanone, 2-Propanol 4-t-butylcyclohexanol Selective Catalyst mdpi.com
Isomerization Alkenes Isomeric Alkenes Base Catalyst mdpi.commdpi.com
CO₂ Reduction (DRM) Methane (CH₄), Carbon Dioxide (CO₂) Syngas (H₂, CO) Catalyst Support (CO₂ Adsorption) beilstein-journals.org

Impact of Surface Area and Morphology on Catalytic Performance

The catalytic performance of MgO is not solely dependent on its intrinsic basicity but is also profoundly influenced by its physical properties, such as specific surface area and morphology. acs.org Generally, a higher surface area provides more accessible active sites, which can lead to increased catalytic activity. mdpi.commdpi.com Various synthesis methods have been developed to produce high-surface-area magnesia (e.g., 250-300 m² g⁻¹) from different precursors, resulting in significantly enhanced catalytic performance compared to bulk MgO. acs.orgresearchgate.net

Morphology, which dictates the type and number of exposed crystal faces, edges, and corners, is also a critical factor. acs.org For example, MgO synthesized with morphologies like nanoflakes arranged into flower-like structures has demonstrated substantially higher activity in Claisen-Schmidt condensation compared to bulk MgO. acs.org This is because these complex morphologies are composed of nanoparticle building blocks, which present a large number of edges, corners, and other defects that are rich in the highly active, low-coordination O²⁻ basic sites. acs.org In some cases, however, the specific surface area may not be the sole determining factor for catalytic yield, suggesting that the quality and accessibility of the active sites, dictated by morphology, can be more important. nih.gov

Role of Surface Hydroxylation in Modulating Catalytic Activity

The surface of this compound is often hydroxylated to some extent, with hydroxyl (OH⁻) groups acting as weak Brønsted basic sites. researchgate.netresearchgate.net The role of these hydroxyls in catalysis is complex and can be beneficial. While dehydroxylated MgO surfaces with a high concentration of strong Lewis basic sites (O²⁻) are active, the presence of surface hydroxyls can enhance catalytic activity and stability in certain reactions. acs.org

For instance, in the conversion of 2-methylbut-3-yn-2-ol (MBOH), a model reaction for probing basic sites, a hydroxylated MgO surface exhibits higher and more stable catalytic activity than a dehydroxylated one. acs.org Computational studies suggest that the presence of neighboring hydroxyl groups (from pre-adsorbed water) can lower the activation energy for key reaction steps. acs.org The hydroxyls can participate in the catalytic cycle, for example, by facilitating proton transfer steps. This indicates that a controlled degree of surface hydroxylation can be crucial for optimizing the catalytic performance of MgO.

Investigation of Topochemical Transformations of this compound During Catalytic Processes

Under certain reaction conditions, particularly in aqueous or protic environments, the surface of this compound can undergo transformation. A notable example is the conversion of MgO to magnesium hydroxide (Mg(OH)₂) during catalytic processes. nih.gov This transformation was observed during the conversion of chitin to lactic acid in an aqueous medium at elevated temperatures (533 K). nih.gov X-ray diffraction (XRD) and thermogravimetry-differential thermal analysis (TG-DTA) confirmed that the MgO catalyst was converted to Mg(OH)₂ during the reaction. nih.gov Despite this transformation, the catalyst maintained its activity and could be reused. nih.gov This indicates that Mg(OH)₂, or a dynamic surface involving both oxide and hydroxide species, can be the active catalytic phase under specific reaction conditions. Such in-situ transformations highlight the importance of characterizing catalysts post-reaction to understand the true nature of the active species.

Stability and Regeneration of this compound Catalysts

A significant advantage of using MgO as a heterogeneous catalyst is its stability and potential for regeneration and reuse. meixi-mgo.comacs.org MgO catalysts can often be recovered from the reaction mixture by simple filtration, washed, and reused without a significant loss of catalytic activity. acs.orgnih.gov For instance, in the Claisen-Schmidt condensation, an MgO catalyst was separated, washed, dried, and reused for four cycles, maintaining high conversion rates. acs.org Similarly, in the conversion of chitin, the catalyst, which transformed into Mg(OH)₂, could be recovered and reused twice with no decrease in the yield of lactic acid. nih.gov

The high thermal stability of MgO also contributes to its robustness, allowing it to be used in high-temperature reactions where other catalysts might degrade. The ease of regeneration, coupled with its low cost and environmentally benign nature, makes MgO an attractive alternative to homogeneous catalysts. researchgate.net

Computational and Theoretical Insights into this compound Surface Catalysis

Computational and theoretical studies, often employing molecular-orbital calculations and density functional theory (DFT), have provided profound insights into the relationship between the surface structure of MgO and its catalytic activity at a molecular level. rsc.orgacs.org These studies help to identify the nature of active sites and elucidate reaction mechanisms.

Theoretical models have confirmed that the basicity of an oxygen site on the MgO surface is strongly dependent on its coordination environment. rsc.org Oxygen atoms with a lower coordination number (e.g., at corners and edges) exhibit stronger basicity, which aligns with experimental observations that these defect sites are highly active. acs.orgrsc.orgrsc.org

Computational modeling has been applied to specific reactions to understand reactant adsorption and transition states. For example, in the glycerolysis of methyl oleate, calculations showed that glycerol adsorption occurs dissociatively on strong basic edge sites, while it is non-dissociative on weaker terrace sites. rsc.org For the conversion of MBOH, DFT calculations revealed that the initial alcohol dissociation is a spontaneous, barrierless step on the edge of an MgO step. acs.org Furthermore, these studies have quantified the promoting effect of surface hydroxyls, showing that they can lower the activation energy of subsequent C-C bond-breaking steps. acs.org Such theoretical insights are invaluable for the rational design of more efficient MgO-based catalysts.

Magnesium Oxide Nanomaterials: Advanced Environmental and Materials Science Applications

Environmental Remediation Applications of Magnesium Oxide

This compound's inherent chemical properties, coupled with its tunable nanoscale structures, position it as a promising material for addressing critical environmental challenges. Its applications span from mitigating greenhouse gas emissions to purifying contaminated water sources.

Carbon Dioxide Capture and Storage (CCS) Technologies

The capture of carbon dioxide (CO₂) is paramount in the global effort to combat climate change. This compound, particularly in its nanostructured forms, has emerged as a viable sorbent for CO₂ capture, especially in high-temperature processes and direct air capture (DAC) technologies.

Direct Air Capture (DAC) aims to remove CO₂ directly from the atmosphere, which contains CO₂ at low concentrations (around 420 ppm). This compound has been proposed as a potential sorbent for gigaton-scale DAC due to its abundance and theoretical capacity. The process involves the carbonation of MgO to form magnesium carbonate (MgCO₃). However, a significant challenge in utilizing MgO for DAC is the phenomenon of "surface passivation" or "mineral armoring" nih.govnih.govscilit.comresearchgate.netosti.gov.

When MgO reacts with atmospheric CO₂, it forms a layer of magnesium carbonate and hydrated magnesium carbonate phases on its surface nih.govnih.govscilit.comresearchgate.netosti.gov. In short-term experiments, initial rapid hydroxylation and carbonation occur, forming amorphous hydrated magnesium carbonate, which then transforms into crystalline hydrated Mg carbonates nih.govnih.govscilit.comresearchgate.netosti.gov. Studies on 27-year-old single-crystal MgO samples revealed that the reacted layer thickness is limited to approximately 1.5 μm, indicating a substantial slowdown of the reaction over time due to this protective layer nih.govnih.govscilit.comresearchgate.netosti.gov. The density of reactive sites, such as atomic steps on the MgO surface, plays a crucial role in the initial carbonation kinetics nih.govnih.govresearchgate.netosti.gov. To make MgO an economically viable sorbent for DAC, strategies to circumvent this surface passivation, such as using sub-micrometer particles or modifying surface morphology, are essential nih.gov.

This compound can sorb CO₂ over a wide temperature range, typically between 25 °C and 400 °C, with regeneration occurring at higher temperatures (450–500 °C) ethz.ch. In high-temperature applications, such as integrated gasification combined cycle (IGCC) plants or water gas-shift reactors, MgO can be used to capture CO₂ from hot, pressurized gas streams (300–550 °C, >10 bar) ethz.ch. While pure MgO exhibits a theoretical CO₂ sorption capacity of 1.09 g CO₂ per gram of MgO, its practical application is hampered by slow carbonation kinetics and limited utilization (less than 2%) due to the formation of a dense MgCO₃ product layer that impedes further diffusion ethz.ch.

To enhance performance in carbonate looping cycles, MgO is often combined with other materials. For instance, MgO-doped CaO sorbents have demonstrated improved cycle stability and CO₂ capture capacity. The inclusion of MgO in CaO-based sorbents effectively inhibits the sintering of CaO and helps retain adsorption capacity over multiple adsorption-desorption cycles researchgate.net. A Ca₂Mg₁ sorbent, for example, exhibited a favorable CO₂ capture capacity of 9.49 mmol·g⁻¹ and a CaO conversion rate of 74.83% after 30 cycles researchgate.net. While MgO alone requires temperatures above 650 °C for thermal decomposition of MgCO₃, its integration into composite materials can optimize performance in high-temperature capture processes mdpi.com.

The kinetics and efficiency of CO₂ capture by MgO can be significantly enhanced through the addition of promoters, particularly alkali metal salts ethz.chresearchgate.netrsc.orgcolab.wsacs.org. These promoters, often alkali metal nitrates, are typically in a molten state under operating conditions and provide an alternative reaction mechanism that accelerates carbonation researchgate.netacs.org. The dissolution of MgO in the molten promoter is considered a rate-limiting step, and promoters with lower melting points generally exhibit higher CO₂ uptakes due to reduced viscosity and increased ion mobility acs.org.

Table 6.1.1.3: CO₂ Capture Performance of Promoted MgO Sorbents

Promoter/StabilizerPromoted MgO TypeOperating Temperature (°C)Max CO₂ Uptake (g CO₂/g sorbent)Cycles TestedActivity Loss (%)Reference
Alkali metal nitrates/carbonatesMgO (mineral)2750.6312025 (after 20 cycles) colab.ws
Alkali salts + CaCO₃MgO (magnesite-derived)3007.2 mol CO₂/kg sorbent50~6 researchgate.net
NaNO₃ + Hydrotalcite (Mg₃₀)MgO300-400Not specifiedNot specifiedStable performance researchgate.net
MgO-doped CaOCaO-MgO compositeNot specified9.49 mmol·g⁻¹ (Ca₂Mg₁ sorbent)30Not specified researchgate.net

Water and Wastewater Treatment Applications

This compound, particularly in its nanoscale forms, is highly effective in removing a wide array of inorganic and organic pollutants from water and wastewater due to its large surface area, high adsorption capacity, and reactive surface sites.

Phosphorus Removal: Excessive phosphate (B84403) concentration in water bodies leads to eutrophication. MgO-based nanomaterials have demonstrated excellent efficiency in phosphate removal. Porous MgO nanosheets, for instance, achieved a 95% removal efficiency at pH 5 with an adsorption capacity of 255.1 mg/g nih.gov. MgO/MF adsorbents have reported capacities as high as 1226 mg/g for phosphate sciopen.com, while MgO-modified biochars showed capacities around 171.54 mg/g mdpi.com. The adsorption mechanism involves electrostatic attraction, surface complexation, and chemical conversion, where Mg(OH)₂ formed in situ plays a key role acs.org.

Uranium Ion Removal: this compound is also effective for the sorption of uranium (VI) ions from aqueous solutions researchgate.netresearchgate.net. Studies indicate that MgO particles synthesized via hydrothermal methods exhibit good adsorption capacity for uranium researchgate.net. The sorption equilibrium for uranium ions on MgO can be reached within minutes, particularly at pH 10 researchgate.net. The solid-phase reaction between MgO and uranium oxide suggests a strong affinity between Mg and uranium species researchgate.net.

Polycyclic Aromatic Hydrocarbons (PAHs): The removal of persistent organic pollutants like PAHs from wastewater is critical. Magnetic MgO hybrids, such as Fe₃O₄/MgO composites, have shown promising results, achieving over 70% removal of 12 different PAHs under optimal conditions publish.csiro.au. The porous structure of these composites provides an excellent affinity for PAHs publish.csiro.au. Nano this compound-carbon composites have also been investigated for the adsorption of anthracene, a specific PAH mdpi.com.

Cadmium Ion Removal: Cadmium (Cd²⁺) is a toxic heavy metal that poses significant environmental and health risks. MgO nanoparticles and their composites are highly efficient in removing Cd²⁺ from water publish.csiro.autandfonline.comeeer.orgworktribe.comfrontiersin.org. Fe₃O₄/MgO composites achieved more than 80% removal of Cd²⁺ with rapid adsorption (<5 min) publish.csiro.au. MgO nanoparticles exhibited a maximum removal capacity of 50.8 mg/g for Cd²⁺ at pH 7 tandfonline.com. Furthermore, nMgO-bentonite nanocomposites have demonstrated a Langmuir removal capacity of 200 mg/g for Cd eeer.org, and MgO-mSiO₂ composites showed over 99% Cd removal across a pH range of 3–9 worktribe.com. Magnesium silicate (B1173343) hydrate (B1144303) (M-S-H), a composite material, reported a maximum adsorption capacity of 59.52 mg/g for Cd(II) frontiersin.org.

Dye Removal: The textile industry's effluents often contain synthetic dyes, which are significant water pollutants. MgO nanoparticles are effective adsorbents for various dye types researchgate.netmdpi.comacs.orgnih.gov. For example, MgO nanoparticles showed adsorption capacities of 500 mg/g for Reactive Black 5 and 333.34 mg/g for Reactive Orange 122 researchgate.net. MgO nanorods achieved a high adsorption capacity of 493.90 mg/g for Basic Fuchsine dye at pH 11 mdpi.com. MgO-derived materials have also shown substantial capacities for Congo Red dye (up to 253.1 mg/g after calcination) acs.org, and chitin-based MgO biocomposites demonstrated a maximum adsorption capacity of 252 mg/g for Methyl Orange nih.gov.

Table 6.1.2.1: Adsorption Capacities of MgO-based Materials for Various Pollutants

Pollutant TypeSpecific Pollutant(s)Adsorbent TypeMax Adsorption Capacity (mg/g)Conditions (pH, Temp)Reference
PhosphorusPhosphateMgO nanosheets255.1pH 5 nih.gov
PhosphorusPhosphateMgO/MF1226Not specified sciopen.com
PhosphorusPhosphateMgO-modified biochar171.5425 °C mdpi.com
Uranium IonsU(VI)MgO particles (hydrothermal method)Not specifiedpH 10 researchgate.net
PAHs12 PAHsFe₃O₄/MgO>70% removalNot specified publish.csiro.au
Cadmium IonsCd²⁺Fe₃O₄/MgO>80% removalNot specified publish.csiro.au
Cadmium IonsCd²⁺MgO nanoparticles50.8pH 7 tandfonline.com
Cadmium IonsCd²⁺nMgO-bentonite nanocomposite200Not specified eeer.org
Cadmium IonsCd²⁺MgO-mSiO₂>99% removalpH 3-9 worktribe.com
Cadmium IonsCd(II)Magnesium silicate hydrate (M-S-H)59.52pH 5, 25 °C frontiersin.org
DyesReactive Black 5MgO nanoparticles500Not specified researchgate.net
DyesReactive Orange 122MgO nanoparticles333.34Not specified researchgate.net
DyesBasic Fuchsine (BF)MgO nanorods493.90pH 11 mdpi.com
DyesCongo RedMgO (calcined from Mg-MOF)253.1Not specified acs.org
DyesMethyl Orange (MO)Chitin-based MgO (CHt@MgO) biocomposite25260 °C nih.gov

List of Compounds:

this compound (MgO)

Magnesium Carbonate (MgCO₃)

Magnesium Hydroxide (B78521) (Mg(OH)₂)

Carbon Dioxide (CO₂)

Calcium Oxide (CaO)

Calcium Carbonate (CaCO₃)

Lithium Nitrate (B79036) (LiNO₃)

Sodium Nitrate (NaNO₃)

Potassium Nitrate (KNO₃)

Sodium Carbonate (Na₂CO₃)

Potassium Carbonate (K₂CO₃)

Iron(II,III) Oxide (Fe₃O₄)

Bentonite

Silica (B1680970) (SiO₂)

Uranium (VI) ions

Phosphate (PO₄³⁻, HPO₄²⁻)

Cadmium ions (Cd²⁺)

Polycyclic Aromatic Hydrocarbons (PAHs)

Reactive Black 5 (Dye)

Reactive Orange 122 (Dye)

Basic Fuchsine (BF) (Dye)

Congo Red (CR) (Dye)

Methyl Orange (MO) (Dye)

Hydrotalcite

Photocatalytic Degradation of Organic Contaminants (e.g., Methylene Blue, Methyl Violet Dye)

MgO nanoparticles demonstrate significant potential as photocatalysts for the degradation of organic dyes in wastewater. Studies have shown that MgO nanoparticles can efficiently break down pollutants like Methylene Blue (MB) and Crystal Violet (CV) under UV or visible light irradiation. The photocatalytic activity is often attributed to the high surface-to-volume ratio and the presence of active sites on the MgO nanoparticles, which facilitate the generation of reactive oxygen species (ROS) that drive the degradation process.

Methylene Blue (MB) Degradation: Pure MgO nanoparticles have shown degradation efficiencies for MB, with one study reporting approximately 79.05% degradation under visible irradiation nih.gov. Metal doping, such as with zinc (Zn) or copper (Cu), can further enhance this performance, with 3% Zn-MgO achieving 68.85% MB degradation and 3% Cu-MgO reaching 63.91% researchgate.net. The degradation process is often optimized by factors such as pH, catalyst dosage, and contact time nih.govmdpi.com.

Crystal Violet (CV) Degradation: MgO nanoparticles have also been effective in degrading Crystal Violet. For instance, one study reported approximately 88% degradation of Victoria Blue dye over 90 minutes under UV light espublisher.com. Another investigation using MgO nanoparticles achieved 99.19% degradation of Crystal Violet at optimal conditions (pH 7, 0.2 g catalyst) mdpi.com. The degradation mechanism for CV has been linked to the role of holes as the major active species mdpi.com.

Other Dyes: MgO nanoparticles have also shown efficacy in degrading other dyes, such as Malachite Green (MG), with 100% degradation achieved within 150 seconds under microwave irradiation jwent.net.

Table 1: Photocatalytic Degradation Efficiencies of MgO Nanoparticles for Various Dyes

DyeDegradation Efficiency (%)ConditionsReference
Methylene Blue~79.05Visible irradiation nih.gov
Methylene Blue68.85 ± 2.313% Zn-MgO, UV light, 120 min researchgate.net
Methylene Blue63.91 ± 2.173% Cu-MgO, UV light, 120 min researchgate.net
Crystal Violet~99.19MgO NPs, pH 7, 0.2 g catalyst, 130 min mdpi.com
Victoria Blue~88UV light, 90 min espublisher.com
Malachite Green100MgO NPs, microwave irradiation, 150 sec jwent.net
Methyl Orange63.9MgO NP, optimum conditions cwejournal.org

Remediation of Toxic Waste

This compound nanomaterials are highly effective in the remediation of toxic waste, particularly in the removal of heavy metals and arsenic from contaminated water and soil. Their high surface area and chemical properties allow for strong adsorption and complexation of pollutants.

Heavy Metal Removal: MgO nanoparticles exhibit significant adsorption capacities for various heavy metal ions. For instance, MgO nanorods have demonstrated high adsorption capacities for Cu(II) (234.34 mg/g) and Pb(II) (221.26 mg/g) mdpi.com. Studies also indicate effective removal of Cd(II) and Pb(II) by MgO nanoparticles, with removal efficiencies reaching up to 97% and 95.6% respectively for a composite material mdpi.com. The adsorption mechanism often involves surface complexation mdpi.com.

Arsenic Removal: MgO-based materials are particularly noted for their exceptional performance in arsenic sequestration. Mesoporous MgO hollow spheres (MgO-HS) have achieved an ultrahigh maximum As(III) adsorption capacity (Qmax) of 892 mg g⁻¹ acs.orguq.edu.au. Hierarchical MgO microspheres have also shown a high As(III) adsorption capacity of 502 mg g⁻¹ acs.org. The adsorption of arsenic species is often facilitated by the formation of Mg(OH)₂ nanosheets, which provide abundant hydroxyl groups for enhanced adsorption acs.orguq.edu.au.

Toxic Waste Remediation: Beyond heavy metals and arsenic, MgO nanoparticles are recognized for their broader utility in toxic waste remediation, including the removal of pollutants from tanning effluent and other industrial wastewater tandfonline.com.

Table 2: Heavy Metal and Arsenic Removal Capacities of MgO Materials

PollutantAdsorbent MaterialAdsorption Capacity (mg/g)ConditionsReference
Cu(II)MgO Nanorods234.34pH 3, < 24 min mdpi.com
Pb(II)MgO Nanorods221.26pH 3, < 24 min mdpi.com
Cd(II)MgO/g-C₃N₄ composite~9760 mg adsorbent, < 50 min mdpi.com
Pb(II)MgO/g-C₃N₄ composite~95.660 mg adsorbent, < 50 min mdpi.com
As(III)Mesoporous MgO hollow spheres892Batch study acs.orguq.edu.au
As(III)Hierarchical MgO microspheres502Calcined at 500 °C acs.org
RB19MgO-NPsNot specifiedDecreased with increased temperature tandfonline.com
ChromiumBiosynthesized MgO-NPsRemoval from 835.3 to 21.0 mg L⁻¹Not specified tandfonline.com

Advanced Materials Science Applications of this compound

This compound's robust physical and chemical properties make it a valuable component in advanced materials, particularly for high-temperature applications, fire safety, fuel systems, and energy storage.

Refractory Materials for High-Temperature Industrial Processes

This compound is a cornerstone material in the refractory industry due to its exceptionally high melting point, estimated at around 2,852 °C (5,166 °F) samaterials.com. This property makes it ideal for lining furnaces, kilns, and reactors used in demanding industrial processes such as steel and cement manufacturing samaterials.comglobalgrowthinsights.comdatahorizzonresearch.comalmathcrucibles.com. Its chemical stability and resistance to corrosion from molten metals and slags further enhance its utility, extending the lifespan of equipment and improving energy efficiency in high-temperature operations samaterials.comalmathcrucibles.com. The refractory sector accounts for a significant portion of the global MgO market, often exceeding 50% of consumption globalgrowthinsights.com.

Development of Flame Retardant Materials

MgO serves as an effective flame retardant additive in various polymer matrices, including epoxy resins, polyamides (PA), and polycarbonates (PC) researchgate.neturan.uaalfa-chemistry.comnih.gov. When incorporated into polymers, MgO can enhance flame retardancy by promoting char formation, which acts as a barrier against heat and oxygen.

Epoxy Resins: MgO nanopowder, when added to epoxy resin at 2 wt.%, significantly improved flame retardancy, achieving a Limiting Oxygen Index (LOI) of 21.95 and a UL-94 V-0 rating researchgate.neturan.ua. The nanopowder demonstrated a particle size of approximately 12.45 nm researchgate.neturan.ua.

Polycarbonate (PC): The addition of a small amount of MgO (e.g., 0.2 wt.%) to polycarbonate can substantially increase its LOI from 26.5 to 29.5, and further to 36.8 with 2 wt.% MgO nih.gov. This enhancement is attributed to MgO catalyzing thermal-oxidative degradation and forming a protective barrier nih.gov.

Polyamide 6,6 (PA66): Micron-sized MgO, when combined with aluminum diethylphosphinate, improved the flame retardant properties of PA66. A total loading of only 10 wt.% resulted in an LOI of 32.3% and a UL-94 V-0 rating alfa-chemistry.com.

Table 3: Flame Retardancy Performance of MgO in Polymer Composites

Polymer MatrixMgO LoadingLOI ValueUL-94 RatingNotesReference
Epoxy Resin2 wt.%21.95V-0Nanopowder (12.45 nm particle size) researchgate.neturan.ua
Polycarbonate0.2 wt.%29.5Not specifiedSignificant improvement from base LOI of 26.5 nih.gov
Polycarbonate2 wt.%36.8Not specifiedEnhanced by catalyzing degradation and forming char barrier nih.gov
PA6610 wt.%32.3V-0Synergistic effect with aluminum diethylphosphinate (AlPi) alfa-chemistry.com

Applications as Additives in Fuel Systems (e.g., Heavy Fuel Oils)

This compound is utilized as a fuel additive, particularly in heavy fuel oils, to mitigate the negative effects of combustion. It can help reduce emissions and prevent corrosion.

Emission Reduction: When added to heavy fuel oil, MgO can reduce the content of sulfur, vanadium, and sodium. For example, sulfur content was reduced from 1.6 to 1.2 ppm (a 25% reduction), and free sulfuric acid was reduced from 67 to 50 ppm (a 28% reduction), indicating a potential reduction in SOx emissions ekb.eg.

Corrosion Inhibition: MgO additives can react with impurities in fuel ash to form high-melting-point salts that adhere to metal surfaces, thereby reducing corrosion rates in boilers and furnaces tandfonline.comfpc1.com.

Combustion Efficiency: Studies suggest that MgO addition can lead to higher burning gas temperatures, increased CO₂ concentrations, and decreased O₂ and SO₂ concentrations, promoting combustion efficiency tandfonline.com.

Integration in Energy Storage Systems (e.g., Lithium-Ion Batteries)

While less extensively detailed in the provided search results compared to other applications, MgO's properties suggest potential roles in energy storage systems. Its high thermal stability, electrical insulation, and chemical inertness make it a candidate for components within batteries or supercapacitors. Some sources broadly list lithium-ion batteries as an application area for MgO nanoparticles mdpi.comiaamonline.org, though specific research findings on its integration into battery electrodes or electrolytes were not prominently detailed in the retrieved snippets. Further research would be needed to elaborate on specific mechanisms and performance enhancements.

Fabrication of Superconductors

This compound plays a role in the development and fabrication of superconductor materials. Its inclusion can influence the structural and electrical properties of superconducting compounds, potentially enhancing their performance or enabling specific fabrication pathways. MgO is noted as an additive in superconductor materials nih.gov, suggesting its use as a component or substrate in certain superconducting applications.

Utilization in Semiconductor Technologies

MgO nanomaterials are increasingly recognized for their potential in semiconductor technologies. Their high dielectric constant (approximately 9.8) and high breakdown field (12 MV cm⁻¹) make them superior alternatives to traditional silicon dioxide (SiO₂) for gate dielectric applications in microelectronic and optoelectronic devices allenpress.comimapsjmep.org. MgO's excellent electrical resistance, optical stability, and thermodynamic stability also position it as a valuable semiconductor material allenpress.com. Specifically, MgO thin films are being investigated for their suitability in CMOS applications kuleuven.be and are employed in the manufacturing of high-temperature, high-power electronic devices and high-frequency microwave devices magnesiumking.com. Furthermore, MgO serves as an ideal gate oxide material for power MOSFET devices, particularly in silicon carbide (SiC) substrates, offering superior dielectric properties compared to silica whiterose.ac.uk. In the realm of thin-film transistors (TFTs), MgO targets are critical for sputtering processes, enhancing device performance through their high dielectric constant, thermal stability, and low leakage current sputtertargets.net.

Employment as Reflective Coatings

This compound thin films exhibit notable optical properties, including high reflectance in the infrared (IR) range. This characteristic is beneficial for applications where managing thermal radiation is crucial. For instance, MgO films can prevent temperature increases on surfaces exposed to solar irradiation, thereby enhancing the efficiency of solar cells africaresearchconnects.comnih.govresearchgate.net. The optical properties of MgO thin films, such as their transparency and antireflective characteristics, also contribute to their use in optical windows and buffer layers africaresearchconnects.comnih.govresearchgate.net.

Sensing Mechanisms and Biosensor Development

MgO nanomaterials are integral to the development of advanced sensors and biosensors due to their unique surface properties and catalytic activities. Cataluminescence exhibited by MgO-based nanostructures makes them suitable for gas sensing applications mdpi.com. Their high surface area and catalytic efficiency enable their use in sensors for monitoring various parameters like temperature, pressure, and pollution levels techinstro.com.

Specifically, nanoporous MgO has been engineered into nonenzymatic electrochemical sensors for the rapid screening of hydrogen peroxide (H₂O₂). These sensors demonstrate high electrocatalytic activity, with reported detection limits as low as 3.3 μM and linear ranges extending from 0.05 to 10 mM rsc.org. MgO nanoparticles are also utilized in amperometric biosensors for H₂O₂ detection, often immobilized within chitosan (B1678972) matrices on gold electrodes, achieving detection limits around 37.64 μM jbpr.in. Furthermore, MgO nanostructures serve as electron mediators in biosensors for environmental monitoring and biomedical diagnostics, offering enhanced sensitivity and stability for biomolecule functionalization iaamonline.org. The favorable permeation, high active sites, and substantial surface area of MgO nanostructures contribute to their efficacy in electrochemical sensing applications researchgate.net.

Sensing Performance of MgO-based H₂O₂ Sensors

Sensor TypeDetection Limit (μM)Linear Range (mM)Reference
Nanoporous MgO-based electrochemical sensor3.30.05–0.2 & 0.2–10 rsc.org
MgO-chitosan nanobiosensor (amperometric)37.64Not specified jbpr.in
Catalase/MgO Nanoparticle biosensor50–190Not specified electrochemsci.org

Photonics and Luminescent Material Development

The luminescence properties of MgO nanostructures are a key area of research, driven by their potential in photonic applications. Nanostructured MgO can exhibit various forms of luminescence, including photoluminescence (PL), electroluminescence, radioluminescence, and thermoluminescence mdpi.com. The luminescence characteristics can be tailored by controlling defect states within the material mdpi.com. For instance, MgO nanostructures can emit light in the bluish-violet region around 395 nm nii.ac.jp, and specific MgO microcrystals have shown laser emissions from near UV to blue-green mdpi.com. MgO nanoparticles are also known to absorb UV light and efficiently re-emit it in the visible spectrum, often with a significant Stokes' shift rsc.org.

Research has explored MgO microtubes exhibiting green and red emissions when excited, typically around 530 nm and 640 nm, respectively acs.org. Furthermore, MgO doped with rare-earth elements, such as MgO:Eu³⁺ nanophosphors, display bright red emission upon excitation at 395 nm, with characteristic emission peaks associated with Eu³⁺ ions nih.gov. The integration of MgO into luminescent materials holds promise for applications in lighting and display technologies.

Luminescence Properties of MgO Nanostructures

Material TypeExcitation Wavelength (nm)Emission Wavelengths (nm)Luminescence TypeReference
MgO Nanostructures~290~395Photoluminescence nii.ac.jp
MgO NanoparticlesNot specified~370Luminescence rsc.org
MgO Microtubes~385~530 (Green), ~640 (Red)Luminescence acs.org
MgO:Eu³⁺ Nanophosphors~395~580, ~596, ~616, ~653, ~696, ~706Photoluminescence nih.gov

Components in Electronic Packaging

The thermal and electrical insulation properties of this compound make it a valuable component in electronic packaging. MgO thin films exhibit stable and high secondary electron emission, coupled with low bandgap energy and electrical resistance, rendering them suitable for electronic packaging applications allenpress.comimapsjmep.org. The high thermal stability of MgO is crucial for protecting sensitive electronic components from heat, thereby ensuring device reliability and longevity, particularly in high-power electronics marketresearchintellect.com. As electronic devices become increasingly miniaturized, the demand for materials with superior heat resistance and electrical insulation properties, such as high-purity MgO (HP-MgO), is escalating for the production of thin, efficient, and durable components marketresearchintellect.com.

Optoelectronic Devices

This compound nanomaterials are critical for enhancing the performance of various optoelectronic devices. In displays, MgO nanoparticles contribute to sharper and more vibrant visuals, finding use in LED screens techinstro.com. MgO thin films possess excellent optical transparency and antireflective properties, with average transmission rates of approximately 91.48% in the visible spectrum, making them ideal for optical windows and buffer layers in solar cell technologies africaresearchconnects.comnih.govresearchgate.net. Their high reflectance in the IR range also aids in mitigating temperature increases under solar irradiation, further benefiting solar cell efficiency africaresearchconnects.comnih.govresearchgate.net.

MgO's properties make it a preferred material for photodetectors, LEDs, and laser diodes, offering high insulation, transparency across specific wavelengths, and effective thermal management samaterials.com. MgO substrates are utilized in the fabrication of photodetectors and LEDs, providing a stable foundation with minimal electrical interference samaterials.com. The material's high thermal conductivity and low thermal expansion coefficients are particularly advantageous for LED manufacturing samaterials.com. Furthermore, MgO thin films, with their favorable dielectric constant and stability, are employed in microelectronic and optoelectronic devices allenpress.com.

The optical and semiconductor properties of MgO thin films, including a direct band gap of around 4.0 eV under optimal growth conditions, are crucial for these applications africaresearchconnects.comnih.govresearchgate.net. MgO also serves as a buffer layer in various optoelectronic systems, such as solar cells, where it can improve open-circuit voltage and humidity stability researcher.liferesearcher.life. Its low refractive index is also beneficial for optical confinement in waveguide structures mit.edu.

Optical and Semiconductor Properties of MgO Materials

PropertyValue/DescriptionApplication ContextReference
Transmission~91.48% (Visible range)Optical windows, Buffer layers in solar cells africaresearchconnects.comnih.govresearchgate.net
Band Gap (Thin Film)~4.0 eVOptoelectronic devices, Solar cells africaresearchconnects.comnih.govresearchgate.net
Band Gap (Nanoparticle)~2.8 eV (7 nm), ~3.2 eV (1D)Luminescence, Optical applications mdpi.com
Band Gap (Bulk)~7.6 eVFundamental property mdpi.com
IR ReflectanceHighSolar cells (temperature mitigation) africaresearchconnects.comnih.govresearchgate.net
Refractive Index~1.735Optical confinement in waveguides mit.edu
Dielectric Constant~9.8Gate dielectrics, Microelectronics, Optoelectronics allenpress.comimapsjmep.org
Breakdown Field12 MV cm⁻¹Gate dielectrics, Microelectronics, Optoelectronics allenpress.comimapsjmep.org

Gas Sensing Applications

This compound (MgO) nanomaterials have emerged as promising candidates for gas sensing applications due to their unique physicochemical properties. These include a high surface-to-volume ratio, tunable porosity, good thermal stability, and semiconducting characteristics that facilitate surface interactions with various gas molecules. The ability of MgO nanomaterials to undergo changes in their electrical or optical properties upon adsorption of specific gases makes them valuable for detecting a wide range of analytes, crucial for environmental monitoring, industrial safety, and process control.

Sensing Mechanisms

The primary mechanism by which MgO-based nanomaterials function as gas sensors is typically chemoresistive. This involves the adsorption and desorption of gas molecules onto the surface of the MgO nanostructure. When exposed to a target gas, reactions occur on the surface, altering the concentration of charge carriers (electrons or holes) within the material. This change in carrier concentration directly affects the electrical resistance of the sensor. For instance, upon exposure to reducing gases, adsorbed oxygen species on the MgO surface can react with the gas, releasing electrons back into the conduction band and decreasing the resistance. Conversely, exposure to oxidizing gases can lead to the adsorption of oxygen, consuming electrons and increasing resistance. The specific sensing performance is heavily influenced by the nanostructure's morphology, surface defects, and operating temperature.

Performance of MgO-Based Gas Sensors

MgO nanomaterials have demonstrated efficacy in detecting various gases, including nitrogen dioxide (NO₂), ammonia (B1221849) (NH₃), carbon monoxide (CO), hydrogen sulfide (B99878) (H₂S), liquefied petroleum gas (LPG), methane (B114726) (CH₄), and volatile organic compounds (VOCs) such as ethylene (B1197577) glycol and isobutyraldehyde. The performance metrics, including sensitivity, selectivity, response time, recovery time, and operating temperature, are significantly influenced by the specific nanostructure morphology (e.g., nanoparticles, nanorods, nanocubes, thin films) and whether MgO is used in composites or as a dopant.

Table 1: Performance Metrics of MgO-Based Gas Sensors for Various Gases

Nanomaterial Structure / CompositeTarget GasOperating Temperature (°C)Sensitivity / Response ValueResponse Time (s)Recovery Time (s)Detection LimitReference(s)
ZrO₂:MgO thin filmNO₂30042.566%<52.2135.9N/A uobaghdad.edu.iqresearchcommons.org
MgO nanoparticlesLPG300~70% (for 1000 ppm)N/AN/AN/A researchgate.net
MgO nanocubesH₂225524312N/A100 ppb researchgate.net
MgO nanocubesHumidityRoom Temp150 (impedance)1361N/A researchgate.net
Mg-doped ZnO NWs (Pt-functionalized)CO100~70-111x (for 10-100 ppm)N/AN/AN/A researchgate.net
CdO-MgO nanocompositeNH₃OptimizedHighFastFastN/A ijsr.net
MgO thin film (CTL sensor)2-MethoxyethanolOptimizedLinear range 2.0–1500 ppm<5N/A1.4 ppm researchgate.net
ZnO–MgO (7 nm MgO)NO₂Room Temp~310 (for 10 ppm)N/AN/A50 ppb acs.org
CDots@MgOH₂SN/A11x higher than MgON/AN/AN/A x-mol.net
MgSb₂O₆ nanoparticlesPropaneN/A~61-113% (for 150-600 ppm)~57.25~18.45N/A mdpi.com
MgO nanowiresNH₃10027N/AN/AN/A researchgate.net

Selectivity and Stability

Achieving high selectivity for a specific gas in the presence of other interfering gases is a key challenge in gas sensing. Composites, such as Polyaniline-Magnesia (PANI-MgO) and Zinc Oxide-Magnesium Oxide (ZnO-MgO), have shown enhanced selectivity due to synergistic effects between the constituent materials acs.orgmdpi.comresearchgate.net. For instance, MgO doping in ZnO nanowires has been shown to improve selectivity towards ethanol (B145695) mdpi.com. Furthermore, MgO-based materials generally exhibit good long-term stability, a critical factor for practical sensor deployment. The CdO-MgO nanocomposite, for example, demonstrated consistent performance over time with minimal degradation in its gas sensing response, selectivity, and response-recovery characteristics towards NH₃ ijsr.net.

Magnesium Oxide Thin Films and Heterostructures

Advanced Deposition Techniques for Magnesium Oxide Thin Films

The fabrication of high-quality MgO thin films relies on a variety of sophisticated deposition techniques. Each method offers distinct advantages and allows for the tailoring of film properties to suit specific applications.

Chemical Vapor Deposition (CVD) is a versatile technique that involves the reaction of volatile precursor gases on a heated substrate surface to form a solid film. For MgO, precursors like magnesium N,N-dimethylaminodiboranate have been used with water as a co-reactant, enabling deposition at temperatures as low as 225°C. illinois.edu This low-temperature process can produce pure, dense, and stoichiometric MgO films. illinois.edu Another approach, Aerosol-Assisted CVD (AACVD), utilizes magnesium acetate (B1210297) tetrahydrate in solvents like methanol (B129727) or ethanol (B145695) at temperatures between 400 and 600°C, allowing for the tuning of the film's crystallographic preferred orientation by varying the solvent and temperature. ucl.ac.ukucl.ac.uk

Atomic Layer Deposition (ALD) is a subtype of CVD that utilizes self-limiting surface reactions to deposit films one atomic layer at a time, offering exceptional control over thickness and conformality. uchicago.eduaip.org For MgO ALD, common precursors include bis(cyclopentadienyl)magnesium (Cp2Mg) or bis(ethylcyclopentadienyl)magnesium (Mg(CpEt)2) paired with water (H2O) as the oxygen source. uchicago.eduacs.orgicm.edu.pl The process is characterized by sequential pulses of the precursor and the oxidant, separated by purging steps. This method can produce high-quality polycrystalline MgO films at temperatures above 500°C, while amorphous films are typically formed around 400°C. uchicago.edu Plasma-enhanced ALD (PE-ALD) can result in high-purity MgO films with larger grain sizes and a predominant (111) crystal orientation compared to thermal ALD. yonsei.ac.kr

Deposition Technique Precursor(s) Oxidant Substrate Temperature (°C) Growth Rate/Cycle Key Film Properties
CVD Magnesium N,N-dimethylaminodiboranateH2O225 - 8002 - 20 nm/minStoichiometric, dense, amorphous below 500°C. illinois.edu
AACVD Magnesium acetate tetrahydrate-400 - 600Increases with temperatureCrystalline, tunable preferred orientation. ucl.ac.ukucl.ac.uk
ALD Bis(cyclopentadienyl)magnesiumH2O~400 - 600~0.156 nm/cycle (at 250°C)Polycrystalline (>500°C), Amorphous (~400°C). uchicago.eduaip.org
ALD Bis(ethylcyclopentadienyl)magnesiumH2O1501.42 Å/cycleCrystalline, cubic phase, density of 3.07 g/cm³. acs.org
PE-ALD -O2 Plasma--High purity, larger grain size, (111) orientation. yonsei.ac.kr

Sputtering is a physical vapor deposition (PVD) technique where atoms are ejected from a target material by bombardment with energetic ions and deposited onto a substrate.

RF Magnetron Sputtering is widely used for depositing dielectric materials like MgO. By applying a radio-frequency voltage, a plasma is sustained, and the MgO target is sputtered. The properties of the resulting films, such as preferred orientation, are highly dependent on parameters like substrate temperature and working pressure. dergipark.org.trsemanticscholar.org For instance, films deposited on Si(100) substrates can exhibit a (200) preferred orientation. semanticscholar.org The working pressure during sputtering plays a crucial role in the crystallinity of the MgO films. dergipark.org.tr

Reactive Sputtering involves sputtering a metallic magnesium target in a reactive atmosphere containing oxygen. This method allows for the formation of MgO films on the substrate. A high-rate deposition process in oxide mode has been developed using a unipolar pulsed power supply, which allows for control over the film deposition rate by adjusting parameters like frequency, duty cycle, and current. researchgate.net

Sputtering Method Target Material Reactive Gas Key Process Parameters Resulting Film Orientation
RF Magnetron Sputtering MgO or MgArSubstrate Temperature, Working Pressure(200) or (111) depending on parameters. semanticscholar.org
Reactive Sputtering MgO2Power, Gas Ratio (O2/Ar), Pressure-

The sol-gel technique is a wet-chemical method used for the fabrication of materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). For MgO thin films, a sol is typically prepared using a magnesium salt precursor. The substrate is then dipped into the sol and withdrawn at a controlled speed, followed by drying and annealing to form the crystalline MgO film. The thickness of the film can be controlled by the number of dipping cycles. Studies have shown that with increasing thickness, the transmittance of the films decreases while the optical band gap can increase. researchgate.net The resulting films are often polycrystalline with a face-centered cubic structure. researchgate.net

Spray pyrolysis is a cost-effective and scalable technique where a precursor solution is sprayed onto a heated substrate. The droplets undergo pyrolysis upon contact with the hot surface, leading to the formation of a thin film. For MgO, aqueous solutions of precursors like magnesium nitrate (B79036) hexahydrate or magnesium chloride hexahydrate are commonly used. espublisher.comcore.ac.ukespublisher.com The substrate temperature is a critical parameter, typically maintained in the range of 450-600°C. nih.govresearchgate.netmdpi.com The concentration of the precursor solution also influences the properties of the film. nih.govmdpi.com This method can produce highly transparent and crystalline MgO films with a preferred (100) orientation at optimal substrate temperatures. researchgate.net

Precursor Substrate Temperature (°C) Key Findings
Magnesium Nitrate Hexahydrate400 (673 K)Formation of cubic structured MgO with interconnected nano-globular particles. espublisher.comespublisher.com
Magnesium Acetate400 - 600Polycrystalline films at 500°C with (100) and (110) orientations, changing to a preferred (100) orientation at 600°C. researchgate.net
Magnesium Chloride Hexahydrate450Films show a face-centered cubic structure with a preferred (200) orientation. nih.govmdpi.com

Beyond sputtering, several other PVD techniques are employed for MgO thin film deposition.

Pulsed Laser Deposition (PLD): In PLD, a high-power laser is used to ablate a target material, creating a plasma plume that deposits a thin film on a substrate. This technique is known for producing high-quality, epitaxial films. researchgate.nettandfonline.com By using a pure Mg target and an excimer laser, thin layers of Mg can be deposited in an ultra-high vacuum, followed by the deposition of a protective MgO layer in an oxygen atmosphere. infn.it

Molecular Beam Epitaxy (MBE): MBE is a sophisticated technique that allows for the growth of high-purity, single-crystal thin films with atomic-level precision. It involves the reaction of one or more thermal beams of atoms or molecules with a crystalline surface under ultra-high vacuum conditions. For MgO, this typically involves a magnesium source and a molecular oxygen flux. cambridge.org The growth is sensitive to the Mg:O flux ratio and substrate temperature, which can range from 25 to 400°C. cambridge.orgaip.org MBE is capable of producing atomically smooth MgO films with a root mean square (rms) roughness of less than 0.5 nm. researchgate.netsemanticscholar.org

Electron Beam Evaporation: This method uses a high-energy electron beam to heat and evaporate a source material (in this case, MgO pellets or grains) in a vacuum chamber. ijmems.inscientific.net The vapor then condenses on a substrate to form a thin film. The substrate can be kept at room temperature or heated to influence the film's properties. ijmems.inscientific.net Post-deposition annealing is often performed to improve the film quality. ijmems.in

Ion Plating: This technique combines evaporation with a concurrent or subsequent bombardment of the substrate by ions. An advanced ion-plating (AIP) method has been developed for depositing MgO thin films, which can operate at low pressures. cambridge.org This method can produce films with a predominantly (111) orientation and fine columnar structures. cambridge.org

PVD Technique Source Material Key Process Features Typical Film Characteristics
Pulsed Laser Deposition (PLD) Mg or MgO TargetHigh-power laser ablation in UHV or O2 atmosphere.High-quality, potentially epitaxial films. researchgate.nettandfonline.cominfn.it
Molecular Beam Epitaxy (MBE) Elemental Mg and O2Ultra-high vacuum, precise flux control.Single-crystal, atomically smooth films. cambridge.orgaip.orgresearchgate.netsemanticscholar.org
Electron Beam Evaporation MgO Pellets/GrainsHigh-energy electron beam for evaporation in vacuum. ijmems.inCan produce films with properties dependent on substrate temperature and annealing. ijmems.inscientific.net
Ion Plating -Evaporation combined with ion bombardment.(111) oriented films with columnar structures. cambridge.org

Structural and Morphological Control of this compound Thin Films

The control over the structural and morphological properties of MgO thin films is paramount for their application in various technologies. These properties, including crystallinity, preferred orientation, grain size, and surface roughness, are directly influenced by the deposition parameters of the chosen technique.

For instance, in CVD , the deposition temperature and the choice of solvent in AACVD can be used to tune the crystallographic preferred orientation of the MgO films. ucl.ac.uk Similarly, in ALD , the substrate temperature is a key factor determining whether the film grows in a polycrystalline or amorphous state. uchicago.edu

In sputtering , the substrate temperature and the working gas pressure are critical parameters. For example, in RF magnetron sputtering of a Mg target, the preferred orientation can be shifted from (200) to (111) by adjusting the substrate temperature. semanticscholar.org

MBE offers a high degree of control, where the crystal structure, morphology, and growth rate are dependent on the magnesium flux and the Mg:O flux ratio. aip.org This allows for the growth of single crystalline films with specific epitaxial relationships to the substrate, such as MgO(111) on SiC(0001). aip.org

The spray pyrolysis method demonstrates that substrate temperature significantly affects the film's properties. An increase in substrate temperature can lead to a change in the preferred orientation from a mix of (100) and (110) to a highly preferred (100) orientation, accompanied by an increase in the optical band gap. researchgate.net

Finally, post-deposition treatments like annealing can also modify the film's structure and morphology. For films deposited by electron beam evaporation, annealing can alter the composition and surface features. ijmems.inias.ac.in

Deposition Technique Controlling Parameter Effect on Structure/Morphology
CVD/AACVD Substrate Temperature, SolventTunable crystallographic preferred orientation. ucl.ac.uk
ALD Substrate TemperatureDetermines crystallinity (polycrystalline vs. amorphous). uchicago.edu
Sputtering Substrate Temperature, Working PressureInfluences preferred orientation and crystallinity. dergipark.org.trsemanticscholar.org
MBE Mg:O Flux Ratio, Substrate TemperatureControls crystal structure, morphology, and growth rate. cambridge.orgaip.org
Spray Pyrolysis Substrate TemperatureAffects preferred orientation and optical properties. researchgate.net
Electron Beam Evaporation Annealing TemperatureModifies composition and surface morphology. ijmems.inias.ac.in

Optical and Electrical Properties of this compound Thin Films

Optical Characterization (e.g., Transmittance, Absorption Threshold, Optical Band Gap Determination, Reflectance in IR Range)

This compound thin films are known for their excellent optical properties, including high transparency in the visible and near-infrared regions and a wide optical band gap. These properties make them suitable for a variety of optical and optoelectronic applications.

Transmittance and Absorption: MgO thin films typically exhibit high transmittance in the visible and near-infrared (NIR) spectral regions. For instance, MgO thin films prepared by spray pyrolysis have shown an average transmission value of about 91.48% in the visible range nih.gov. The transmittance of these films generally increases with increasing wavelength in the visible and IR regions, while it is low in the UV region imapsjmep.org. The absorption threshold, which marks the onset of strong absorption, is typically in the ultraviolet region, corresponding to the material's large band gap imapsjmep.org. The absorption coefficient of MgO films has been found to be highest for films with greater thickness karazin.ua.

Optical Band Gap Determination: The optical band gap (Eg) is a crucial parameter that determines the optical and electrical properties of a semiconductor. For MgO, which is a direct band gap material, the band gap can be determined from the absorption data using the Tauc relation nih.gov. The optical band gap of MgO thin films can vary depending on the deposition method and parameters. For example, MgO thin films obtained by spray pyrolysis have shown a direct band gap of around 4.0 eV nih.gov. Other studies have reported band gap values for MgO thin films ranging from 4.3 to 4.8 eV, with the band gap decreasing as the precursor molarity increases allenpress.com. The band gap of nanostructured MgO films has also been observed to decrease with increasing film thickness, from 3.439 eV for a 200 nm film to 3.162 eV for a 600 nm film karazin.ua. It is important to note that these values are generally lower than the wide band gap of bulk MgO (around 7.8 eV), which is often attributed to the presence of defects in the thin films nih.gov.

Reflectance in the IR Range: this compound thin films can exhibit high reflectance in the infrared (IR) range. This property is beneficial for applications where it is necessary to prevent an increase in surface temperature due to solar irradiation, such as in solar cells nih.gov. Studies have shown that MgO films can have high reflection values of up to 45% in the near-infrared region nih.gov. The reflectance spectra of MgO can be complex, with features corresponding to phonon resonances aps.org.

Optical Properties of this compound Thin Films
Optical PropertyTypical Values and CharacteristicsInfluencing Factors
TransmittanceHigh in the visible and NIR regions (e.g., ~91.48%) nih.gov. Low in the UV region imapsjmep.org.Film thickness, precursor molarity imapsjmep.org.
Optical Band Gap (Eg)Typically in the range of 3.162 to 4.8 eV for thin films allenpress.comkarazin.ua. Direct band gap nih.gov.Deposition method, precursor concentration, film thickness allenpress.comkarazin.ua.
Reflectance in IR RangeCan be high (e.g., up to 45% in the near-IR) nih.gov.Deposition conditions nih.gov.

Electrical Characterization (e.g., Electrical Resistance, Dielectric Behavior)

This compound is a well-known insulating material with high electrical resistivity and a high dielectric constant, making it suitable for various electronic applications, including as a dielectric layer in capacitors and as an insulating barrier in electronic devices.

Electrical Resistance: The electrical resistance of MgO thin films is typically very high. The resistivity of MgO films can be significantly influenced by the preparation conditions, such as the annealing temperature and the extent of oxidation. For instance, MgO films fabricated by annealing magnesium films showed a dramatic increase in resistivity with increasing annealing temperature, from 1.7 x 10⁷ µΩ-cm at 500°C to 2.81 × 10¹² µΩ-cm at 700°C inoe.ro. The sheet resistance of MgO thin films has been found to decrease with increasing precursor molarity, which can be explained by the increase in the film thickness imapsjmep.org. In another study, the electrical resistance of prepared MgO thin films was on the order of 2 × 10⁷ Ω allenpress.com. High purity magnesia can have a volume resistivity greater than 10¹⁴ Ω·cm qedfusion.org.

Dielectric Behavior: this compound exhibits a high dielectric constant. The dielectric constant of bulk MgO is around 9.8 uitm.edu.my. For thin films, the dielectric constant can be influenced by the film's microstructure and the presence of defects. In sol-gel derived MgO films, a dielectric constant of 7.0 with a loss factor of 5% has been reported proquest.com. The dielectric properties of MgO can be modified by creating composite structures. For example, heterostructured thin films of MgO and barium strontium titanate (BST) have shown a significant reduction in the dielectric loss tangent compared to pure BST films, which is attributed to the minute solid solubility of MgO in the BST lattice and induced microstructural modifications aip.org. The dielectric constant of MgO is generally stable with frequency but can be influenced by temperature, particularly at higher temperatures where thermal movement of particles becomes more pronounced nih.gov.

This compound Heterostructures and Interface Engineering

A heterostructure is a semiconductor structure composed of at least two different materials with dissimilar bandgaps. mdpi.com These structures are broadly classified into three types: type-I (straddling gap), type-II (staggered gap), and type-III (broken gap). mdpi.com this compound (MgO) is a critical component in the fabrication of heterostructures due to its wide bandgap of approximately 7.8 eV, high resistivity, and thermal stability. mdpi.comnih.gov In MgO-based heterostructures, the interface between MgO and the adjacent material is a crucial region where unique electronic and magnetic properties can emerge. mdpi.com These properties arise from complex interactions involving electron orbitals, crystal lattice vibrations, and electron spins. mdpi.com

Interface engineering in MgO heterostructures is the targeted manipulation of the interfacial atomic and electronic structure to control properties such as charge transfer, magnetic anisotropy, oxygen vacancy concentration, and strain effects. mdpi.combohrium.com By precisely controlling the interface, the performance of devices can be significantly enhanced. Heterostructures often exhibit superior performance compared to single structures due to the strong interactions at these tightly packed interfaces. nih.govresearchgate.net The thickness of the MgO layer itself can also significantly influence the magnetic properties in perpendicularly magnetized heterostructures, which is a key area of research for next-generation high-speed magnetic storage devices. mdpi.comnih.gov

Various deposition techniques are employed to grow MgO-based heterostructures, including atomic layer deposition (ALD), chemical vapor deposition (CVD), and magnetron sputtering. bohrium.com The choice of method depends on the desired application and the specific materials in the heterostructure. For instance, ALD was used to fabricate MgO/InP heterostructures, where the large bandgap of MgO helps reduce leakage current, making them suitable for electronic devices based on Indium Phosphide substrates. mdpi.comnih.gov

Table 1: Fabrication and Properties of Selected MgO Heterostructures

Heterostructure SystemFabrication MethodKey Interface Properties/FindingsPotential Application
Fe/MgOThermal EvaporationEnhanced hyperfine magnetic fields and magnetic moments at the interface. aps.orgaps.orgSpintronics, Magnetic Tunnel Junctions (MTJs) aps.org
MgO/InPAtomic Layer Deposition (ALD)Large MgO bandgap reduces leakage current across the junction. mdpi.comnih.govElectronic devices mdpi.comnih.gov
MgO/ZrO₂ (Core-Shell)Chemical Vapor Deposition (CVD)Core-shell structure provides enhanced material properties; hardness values of 1.4 to 3.2 GPa for MgO and 0.38 to 1.2 GPa for MgO-ZrO₂. mdpi.comUltraviolet detectors, Nanocomposites bohrium.com
CoFeB/MgO/CoFeBMagnetron SputteringAnnealing improves crystallographic symmetry, leading to coherent tunneling and high tunneling magnetoresistance (TMR). aip.orgMagnetic Random Access Memory (MRAM) aip.org
MgO/TiO₂First-Principles DFT CalculationsIdentified as a type-I (straddling gap) heterostructure with enhanced optical absorption. acs.orgSolar energy applications acs.org

Research Findings on Specific MgO Heterostructures

Fe/MgO Heterostructures: The interface between iron (Fe) and MgO is a model system for studying metal-insulator heterostructures with applications in spintronics, such as magnetic tunnel junctions. aps.org Research combining experimental techniques like Mössbauer spectroscopy with density-functional-theory (DFT) calculations has provided deep insights into the interface properties. aps.org Studies have consistently found that the Fe layer at the Fe/MgO interface exhibits an enhanced magnetic moment compared to bulk iron. aps.orgaps.org DFT calculations predicted an enhanced moment of 2.64 µB for the interface Fe layer, and experimental work has also confirmed this enhancement. aps.org This interfacial magnetic enhancement is a critical factor in the performance of spintronic devices. aps.org

Table 2: Research Findings on Fe/MgO Interface Magnetic Properties

PropertyTheoretical Prediction (DFT)Experimental ObservationReference
Magnetic Moment (Interface Fe Layer)2.64 µB - 2.75 µBEnhanced moment confirmed aps.org
Hyperfine Magnetic Field (Bhf)Calculations consistent with experimentEnhanced compared to bulk bcc Fe; values above 36 T observed at the interface aps.org

MgO/ZrO₂ Heterostructures: The synthesis of core-shell nanowire heterostructures, such as MgO nanowires coated with Zirconium Dioxide (ZrO₂), demonstrates the use of interface engineering to enhance material properties. mdpi.com These structures can be fabricated using a multi-step process involving chemical vapor deposition (CVD). mdpi.com Nanoindentation studies on these MgO/ZrO₂ core-shell nanowires revealed specific mechanical properties. The electrical characteristics were also investigated, showing that MgO nanowires have higher electrical conductivity compared to the MgO/ZrO₂ heterostructure. mdpi.com This difference is attributed to their distinct crystal structures, with MgO having a face-centered cubic structure while ZrO₂ has a monoclinic or tetragonal structure. mdpi.com

Table 3: Mechanical and Electrical Properties of MgO/ZrO₂ Core-Shell Nanowires

MaterialPropertyMeasured Value RangeReference
MgO NanowiresHardness1.4 - 3.2 GPa mdpi.com
MgO/ZrO₂ NanowiresHardness0.38 - 1.2 GPa mdpi.com
MgO vs. MgO/ZrO₂Electrical ConductivityMgO nanowires exhibit higher current and voltage values (greater conductivity) mdpi.com

Interface Manipulation in Magnetic Heterojunctions: In spintronic devices like MgO/Ni₈₁Fe₁₉/MgO heterojunctions, interface manipulation via post-fabrication annealing is a critical step. aip.org Research has shown that annealing can significantly alter the microstructure within the MgO layers and at the MgO/metal interfaces. aip.org These changes, which can include the formation of vacancy clusters, directly impact both the magnetoresistance and the low-frequency noise of the device. aip.org For instance, in CoFeB/MgO/CoFeB magnetic tunnel junctions, annealing can increase the tunneling magnetoresistance (TMR) to as high as 600% at room temperature, attributed to the coherent tunneling of electrons through a well-crystallized MgO barrier. aip.org This highlights how thermal processing is a key tool in interface engineering to optimize device performance. aip.org

Magnesium Oxide Composites and Hybrid Materials

Synthesis and Fabrication Methodologies for Magnesium Oxide-Based Composites

The fabrication of this compound-based composites involves a variety of synthesis methodologies, chosen based on the desired material characteristics such as particle size, morphology, and distribution within the matrix. These methods can be broadly categorized into bottom-up and top-down approaches. The bottom-up approach involves building nanomaterials from atomic or molecular precursors, while the top-down approach involves breaking down bulk material.

Common synthesis techniques for MgO nanocomposites include:

Sol-Gel Method: This wet-chemical technique involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides or inorganic salts, to form a "sol" (a colloidal solution). The sol is then converted into a "gel," a solid network containing a liquid phase. Subsequent drying and thermal treatment of the gel yield the desired metal oxide nanoparticles. This method offers excellent control over the product's purity, homogeneity, and particle size at relatively low temperatures.

Hydrothermal/Solvothermal Synthesis: These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. These conditions facilitate the dissolution and recrystallization of materials, leading to the formation of well-defined crystalline structures. For instance, CuO-MgO nanocomposites have been synthesized using a solvothermal technique, demonstrating enhanced catalytic activity.

Co-precipitation: This technique is a widely used method for synthesizing nanoparticles and involves the simultaneous precipitation of more than one substance from a solution. A precipitating agent is added to a solution containing the precursor salts, leading to the formation of an insoluble precipitate which is then washed, dried, and calcined to obtain the final composite material.

Combustion Synthesis: This method, also known as self-propagating high-temperature synthesis (SHS), is an energy-efficient process that utilizes a highly exothermic redox reaction between an oxidizer (e.g., magnesium nitrate) and a fuel (e.g., urea (B33335) or glycine). The reaction, once initiated, is self-sustaining and rapidly produces fine, crystalline MgO powders. Researchers have used this method to produce cubic MgO nanoparticles with uniform size distribution.

Green Synthesis: This environmentally friendly approach utilizes biological entities such as plant extracts, bacteria, or fungi as reducing and capping agents. Phytochemicals present in plant extracts can effectively mediate the synthesis of MgO nanoparticles, offering a non-toxic and sustainable alternative to conventional chemical methods.

Powder Metallurgy: This process involves blending powders of the matrix material and the reinforcement (MgO), compacting the mixture, and then sintering it at a high temperature below the melting point of the matrix. This method is particularly useful for creating metal matrix composites (MMCs) with a controlled distribution of reinforcement particles. Semi-powder metallurgy followed by hot extrusion has been used to produce composites like MgO@Graphene Nanosheets/Magnesium. ustb.edu.cn

Synthesis Methods for MgO-Based Composites

MethodDescriptionKey AdvantagesExample Precursors/Reagents
Sol-GelInvolves the formation of a sol from precursors, followed by gelation, drying, and calcination.High purity, homogeneity, low processing temperature.Magnesium nitrate (B79036), Sodium hydroxide (B78521).
Hydrothermal/SolvothermalChemical reactions in a sealed, heated aqueous or solvent-based solution under pressure.Good control over crystallinity and morphology.Precursor salts in water or other solvents.
Co-precipitationSimultaneous precipitation of multiple components from a solution using a precipitating agent.Simple, scalable, effective for multi-component oxides.Magnesium salts, precipitating agents (e.g., NaOH).
Combustion SynthesisA self-sustaining exothermic reaction between an oxidizer and a fuel.Rapid, energy-efficient, produces crystalline powders.Magnesium nitrate (oxidizer), Urea (fuel).
Green SynthesisUses biological entities like plant extracts for the reduction and stabilization of nanoparticles.Eco-friendly, non-toxic, sustainable.Magnesium nitrate, plant extracts (e.g., tannic acids). researchgate.net
Powder MetallurgyBlending of powders, followed by compaction and sintering to form a solid part.Good for metal matrix composites, precise control of composition.Magnesium powder, MgO powder, Graphene Nanosheets.

Investigation of Reinforcement and Synergistic Effects in Hybrid this compound Systems

In hybrid composite systems, MgO is incorporated alongside other materials to achieve synergistic effects, where the combined performance of the materials is superior to the sum of their individual contributions. These effects arise from complex interactions at the interfaces between the different components.

Mechanical Reinforcement: When used as a reinforcement in metal matrix composites (MMCs), such as those with aluminum or magnesium alloy matrices, MgO particles can significantly enhance mechanical properties. The addition of MgO and Silicon Carbide (SiC) to an Al7075 alloy, for instance, has been shown to increase hardness values. dergipark.org.tr The hard ceramic particles impede the movement of dislocations within the metal matrix, a mechanism known as dislocation pinning, which increases the material's strength and hardness. dergipark.org.tr In magnesium matrix composites, the in-situ formation of nano-MgO particles at the interface between reduced graphene oxide (RGO) and the magnesium matrix improves interfacial bonding. mdpi.com This strong bond facilitates effective load transfer from the softer matrix to the high-strength RGO reinforcement, leading to simultaneous improvements in yield strength and elongation. mdpi.com

Synergistic Catalytic Activity: Hybrid materials containing MgO demonstrate significant synergistic effects in catalysis. In a notable example, a hybrid catalyst composed of a three-dimensional porous MgO framework embedded with Silver (Ag) nanoparticles was developed for carbon dioxide (CO2) activation. nih.govrsc.orgrsc.org In this system, the porous MgO acts as a support and a Lewis basic host that captures and concentrates CO2 molecules. rsc.orgrsc.org The embedded Ag nanoparticles then perform the key activation and insertion of CO2 into organic substrates. rsc.orgrsc.org The high catalytic activity is attributed to this synergy between the CO2 capture role of MgO and the activation role of silver, which would not be as effective if the components were used separately. rsc.org

Synergistic Effects in Hybrid MgO Systems

Hybrid SystemReinforcement/ComponentMatrix/SupportObserved Synergistic EffectUnderlying Mechanism
MgO-RGO/MgReduced Graphene Oxide (RGO)Magnesium (Mg) AlloySimultaneous increase in yield strength and elongation. mdpi.comIn-situ nano-MgO formation improves interfacial bonding and load transfer. mdpi.com
MgO-AgSilver (Ag) Nanoparticles3D Porous MgOHigh efficiency in catalytic CO2 activation at ambient pressure. nih.govrsc.orgrsc.orgMgO captures/concentrates CO2 while Ag nanoparticles activate the reaction. rsc.orgrsc.org
MgO-MWCNTMulti-Walled Carbon NanotubesSilicone ElastomerImproved thermal conductivity. researchgate.netmdpi.comMWCNTs form conductive bridges between MgO particles, enhancing phonon transport. researchgate.net
MgO-SiC/AlSilicon Carbide (SiC)Aluminum (Al) AlloyIncreased hardness and electrical resistance. dergipark.org.trHard ceramic particles impede dislocation motion; high-resistance particles disrupt conductive pathways. dergipark.org.tr
MgO-GNS/MgGraphene Nanosheets (GNS)Magnesium (Mg)Enhanced microhardness, compressive strength, and antibacterial properties. ustb.edu.cnCombination of MgO's antibacterial action and GNS's physical damage to bacteria, along with mechanical reinforcement. ustb.edu.cn

Applications in Advanced Composite Materials (e.g., Functional Composites for Environmental or Electronic Applications)

The unique properties of this compound composites make them suitable for a range of advanced applications, particularly in the environmental and electronics sectors.

Environmental Applications: MgO-based composites are increasingly utilized for environmental remediation. Their high surface area and basic nature make them effective adsorbents for pollutants. As photocatalysts, MgO nanoparticles can degrade organic pollutants under UV irradiation. mdpi.com The wide bandgap of MgO makes it optically active for photocatalytic processes. mdpi.com Furthermore, the development of hybrid catalysts, such as the MgO-Ag system, highlights the potential of MgO composites in CO2 capture and utilization, converting a greenhouse gas into valuable chemicals. nih.gov In the construction industry, MgO is used in carbonation-cured materials, where it reacts with CO2 to form stable carbonates, effectively sequestering the gas while improving the material's strength. acs.org

Electronic Applications: In the electronics industry, MgO is valued for its high dielectric strength, thermal stability, and thermal conductivity.

Thermal Management: MgO is used as a filler in polymer composites to create thermal interface materials (TIMs), which are essential for dissipating heat from electronic components. mdpi.com Its high thermal conductivity helps to prevent overheating, thereby improving the reliability and lifespan of devices. mdpi.com Composites of MgO with MWCNTs in a silicone elastomer matrix have shown promising results for such applications. researchgate.net

Electrical Insulation: Due to its high electrical resistivity, MgO is a critical material for electrical insulation in applications like power cables, transformers, and heating elements. rsc.org It prevents current leakage and ensures stable operation under high voltages. rsc.org

Electromagnetic Shielding: MgO is emerging as a core material for electromagnetic interference (EMI) shielding. Its high dielectric constant allows it to generate strong interfacial polarization and dielectric loss for incident electromagnetic waves. Nano-MgO can be dispersed in resins to form coatings for 5G base station enclosures and automotive radar, providing effective shielding. When blended with conductive fillers like CNTs or MXenes, MgO helps form a "conductive-dielectric" network that enhances EMI shielding performance.

Applications of MgO Composites

Application AreaSpecific UseFunction of MgO CompositeKey Properties Utilized
EnvironmentalPhotocatalytic DegradationDegrades organic pollutants in water under UV light. mdpi.comWide bandgap, photocatalytic activity. mdpi.com
CO2 Capture and UtilizationActs as a catalyst or sorbent to capture and convert CO2. nih.govHigh surface area, basicity, catalytic synergy. nih.gov
ElectronicsThermal Interface MaterialsDissipates heat from electronic components. mdpi.comHigh thermal conductivity, thermal stability. mdpi.com
Electrical InsulationInsulates components in cables, transformers, and heating elements. rsc.orgHigh electrical resistivity, high dielectric strength. rsc.org
Electromagnetic ShieldingBlocks or attenuates electromagnetic interference.High dielectric constant, low dielectric loss.

Q & A

How can the empirical formula of magnesium oxide be determined through combustion experiments, and what methodological considerations minimize stoichiometric inaccuracies?

Methodological Answer:

  • Experimental Setup : Use a crucible to combust magnesium ribbon under controlled oxygen flow, ensuring complete oxidation. Measure initial and final masses of Mg and MgO using a high-precision balance (±0.001 g) .
  • Data Processing : Calculate moles of Mg and O from mass differences. For example, if m(Mg)=0.086gm(\text{Mg}) = 0.086 \, \text{g} and m(O)=0.057gm(\text{O}) = 0.057 \, \text{g}, then n(Mg)=0.086/24.31=3.5×103moln(\text{Mg}) = 0.086 / 24.31 = 3.5 \times 10^{-3} \, \text{mol}; n(O)=0.057/16.00=3.6×103moln(\text{O}) = 0.057 / 16.00 = 3.6 \times 10^{-3} \, \text{mol}, yielding a 1:1 molar ratio .
  • Error Mitigation : Ensure complete combustion by reheating until no glow persists. Use a clay triangle to stabilize the crucible and minimize mass loss during lid lifting .

What are the primary sources of systematic and random errors in gravimetric analysis of this compound formation, and how can they be mitigated?

Methodological Answer:

  • Systematic Errors :
    • Balance calibration drift: Regular calibration of electronic scales reduces inaccuracies in mass measurements .
    • Incomplete reaction: Prolonged heating (≥20 minutes) ensures full oxidation of Mg to MgO .
  • Random Errors :
    • Mass loss due to premature lid removal: Lift the lid minimally and at consistent intervals to allow oxygen influx while retaining product .
    • Human error in recording: Triplicate measurements and automated data logging improve reliability .

How can Box-Behnken experimental design optimize properties like water resistance in magnesium oxychloride cement, and what statistical parameters validate the model's reliability?

Methodological Answer:

  • Design Implementation : Use a three-factor, three-level Box-Behnken design with factors such as MgO/MgCl2\text{MgO/MgCl}_2 molar ratio (6–12), H2O/MgCl2\text{H}_2\text{O/MgCl}_2 ratio (8–14), and fly ash content (10–30% of MgO mass). Conduct 15 trials to map response surfaces .
  • Validation Metrics :
    • R2R^2 (coefficient of determination): Values >0.9 indicate strong model fit.
    • ANOVA analysis: Significant pp-values (<0.05) confirm factor interactions (e.g., fly ash content reduces porosity by 15%) .

What computational strategies integrate machine learning with atomistic simulations to predict this compound's corrosion behavior, and how do these models enhance experimental design?

Methodological Answer:

  • Model Framework : Train machine learning (ML) models on datasets linking MgO surface structures to corrosion rates. Use reactive force fields (ReaxFF) to simulate MgO-water interactions at atomic scales .
  • Workflow Integration : ML predicts promising dopants (e.g., Al³⁺) that reduce corrosion by 40% in simulated environments. Experimental validation involves electrochemical impedance spectroscopy (EIS) to confirm model predictions .

What calorimetric methods determine the enthalpy of formation of this compound, and how do researchers validate these against literature values considering experimental uncertainties?

Methodological Answer:

  • Calorimetry Protocol : Use a bomb calorimeter to measure ΔH\Delta H for Mg combustion. For example, if ΔH1\Delta H_1 (Mg → Mg²⁺) is 467kJ/mol-467 \, \text{kJ/mol} and ΔH2\Delta H_2 (MgO formation) is 601kJ/mol-601 \, \text{kJ/mol} , compare to literature values (e.g., NIST: ΔHf(MgO)=601.6kJ/mol\Delta H_f^\circ(\text{MgO}) = -601.6 \, \text{kJ/mol}) .
  • Uncertainty Analysis : Propagate errors from temperature measurements (±0.1°C) and heat capacity calibration. A 2% discrepancy may arise from unaccounted heat loss .

How do researchers reconcile discrepancies between experimental molar ratios (e.g., Mg:O = 1.5:1) and theoretical stoichiometry in this compound synthesis?

Methodological Answer:

  • Data Contradiction Analysis : Identify outliers via scatter plots (e.g., R2=0.57R^2 = 0.57 before outlier removal; improves to R2=0.9R^2 = 0.9 post-removal). Reject trials with incomplete combustion (e.g., unreacted Mg detected via XRD) .
  • Theoretical Justification : MgO’s ionic structure (Mg²⁺ and O²⁻) mandates a 1:1 ratio. Experimental deviations (e.g., 1.5:1) arise from oxygen-deficient environments or hygroscopic MgO absorbing atmospheric CO₂ .

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